(hexahydro-1H-pyrrolizin-7a-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVHEAQLFAZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-72-6 | |
| Record name | hexahydro-1H-pyrrolizin-7a-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (hexahydro-1H-pyrrolizin-7a-yl)methanol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of (hexahydro-1H-pyrrolizin-7a-yl)methanol. This pyrrolizidine alkaloid derivative serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting cholinergic and potentially GABAergic systems.
Chemical Properties and Structure
This compound is a bicyclic amino alcohol. Its core structure consists of two fused five-membered rings, forming a pyrrolizidine nucleus, with a hydroxymethyl group attached at the 7a position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | --INVALID-LINK--[1] |
| Molecular Weight | 141.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 78449-72-6 | --INVALID-LINK--[1] |
| Boiling Point | 70-71 °C at 2.8 mmHg | --INVALID-LINK-- |
| Physical Form | Solid-Liquid Mixture | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK--[1] |
| Storage Temperature | Room temperature | --INVALID-LINK-- |
Table 2: Structural Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonym | tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethanol | --INVALID-LINK-- |
| SMILES | OCC12CCCN1CCC2 | --INVALID-LINK--[1] |
| InChI Key | AHPVHEAQLFAZOC-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Characterization
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical environment of the protons and carbons, confirming the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.
Biological Significance and Potential Applications
This compound serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Cholinergic Agonists
The primary documented application of this compound is as an intermediate in the preparation of azacycloalkylalkyl heteroaryl ethers, which act as cholinergic agonists[2]. Cholinergic agonists are compounds that mimic the action of acetylcholine, a key neurotransmitter in the nervous system. They can have therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.
Diagram 1: General Cholinergic Signaling Pathway
This diagram illustrates the basic mechanism of cholinergic neurotransmission, where acetylcholine (ACh) released from a presynaptic neuron binds to and activates cholinergic receptors on a postsynaptic neuron, leading to a cellular response. Cholinergic agonists synthesized from this compound would act on these postsynaptic receptors.
Caption: General Cholinergic Signaling Pathway.
Scaffold for Neuroprotective Agents
The fluorinated analog, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, has been studied as a scaffold for the development of neuroprotective agents[]. These compounds are being investigated for their potential to modulate GABA receptors and acetylcholine receptors, which could be beneficial in treating neurodegenerative diseases[]. This suggests that the non-fluorinated parent compound could also serve as a valuable starting point for the synthesis of novel central nervous system (CNS) active compounds.
Diagram 2: Potential Role in GABAergic Modulation
This diagram illustrates a hypothetical mechanism where a derivative of this compound could act as a positive allosteric modulator of a GABA-A receptor, enhancing the inhibitory effect of GABA.
Caption: Hypothetical GABA-A Receptor Modulation.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives would require access to specific research articles that were not identified in the initial searches. However, a general workflow for the synthesis and evaluation of a novel cholinergic agonist derived from this intermediate can be proposed.
Diagram 3: Experimental Workflow for Synthesis and Evaluation
This diagram outlines the typical steps involved, from the synthesis of a target compound to its in vitro and in vivo evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for cholinergic agonists is established, and the exploration of its derivatives as neuroprotective agents acting on GABAergic and other CNS receptors presents an exciting avenue for future research. Further studies are warranted to fully elucidate the synthetic methodologies and the pharmacological profiles of compounds derived from this versatile pyrrolizidine scaffold.
References
In-Depth Technical Guide: (Hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 78449-72-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hexahydro-1H-pyrrolizin-7a-yl)methanol, identified by CAS number 78449-72-6, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its rigid, bicyclic pyrrolizidine core structure makes it a valuable scaffold in medicinal chemistry. Notably, it serves as a key building block in the preparation of azacycloalkylalkyl heteroaryl ethers, a class of compounds investigated as cholinergic agonists. Cholinergic agonists are substances that mimic the action of the neurotransmitter acetylcholine, playing a crucial role in the function of the parasympathetic nervous system. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78449-72-6 | N/A |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Physical Form | Solid-Liquid Mixture or Oil | [1][2] |
| Boiling Point | 70-71 °C at 2.8 mmHg | [1] |
| Density | 1.015 g/cm³ | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
Table 2: Computational Data
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | [3] |
| LogP | 0.6071 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 78449-72-6) is not explicitly available in peer-reviewed journals, its synthesis can be inferred from patents describing the preparation of related compounds and general synthetic routes for pyrrolizidine alkaloids. The synthesis of the core hexahydropyrrolizine structure often starts from proline derivatives.
A general, illustrative synthetic workflow for obtaining the pyrrolizidine scaffold is presented below. This is a conceptual representation and specific reagents and conditions would require optimization.
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Steps (Illustrative):
-
Starting Material: The synthesis would likely commence with a suitable L-proline derivative, which provides the initial chiral center and one of the five-membered rings.
-
Ring Formation: The second ring of the pyrrolizidine core would be constructed through a series of reactions, potentially involving alkylation and cyclization steps to form the bicyclic system.
-
Functional Group Manipulation: An ester or a similar functional group at the 7a-position of the pyrrolizidine core would then be reduced to the primary alcohol, yielding this compound. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or similar hydrides.
Application in the Synthesis of Cholinergic Agonists
The primary documented application of this compound is as an intermediate in the synthesis of azacycloalkylalkyl heteroaryl ethers, which have been investigated as cholinergic agonists.[] These agonists target muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes.
The synthesis of the final active pharmaceutical ingredient (API) would involve the etherification of the hydroxyl group of this compound with a suitable heteroaryl compound.
References
- 1. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
(Hexahydro-1H-pyrrolizin-7a-yl)methanol: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a saturated necine base that forms the core structure of platynecine-type pyrrolizidine alkaloids (PAs). While this specific compound is commercially available as a synthetic building block, its direct natural occurrence is not extensively documented as a free base. However, its stereoisomers, primarily platynecine and turneforcidine, are found in nature as components of pyrrolizidine alkaloids. This technical guide provides an in-depth overview of the natural occurrence of these related saturated necine bases, their plant sources, biosynthesis, and detailed experimental protocols for their extraction, isolation, and characterization.
Introduction
Pyrrolizidine alkaloids (PAs) are a large and diverse group of secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1][2] They are esters composed of a necine base, which is a derivative of a pyrrolizidine ring system, and one or more necic acids.[3] The necine base can be unsaturated or saturated. This compound represents a saturated necine base, a class of compounds generally considered to be less toxic than their unsaturated counterparts due to their resistance to metabolic activation to reactive pyrrolic esters.[4]
This guide focuses on the natural sources and analysis of this compound and its naturally occurring stereoisomers, providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Natural Occurrence and Sources
The primary sources of saturated pyrrolizidine alkaloids, including those with a this compound core, are plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae.[1][5][6] While the free necine base is not commonly found in significant quantities, it exists as part of larger alkaloid structures.
Table 1: Quantitative Occurrence of Platynecine-type Pyrrolizidine Alkaloids in Symphytum officinale (Comfrey)
| Plant Part | Pyrrolizidine Alkaloid | Concentration Range (µg/g dry weight) | Reference(s) |
| Root | Total PAs | 100 - 8320 | [7] |
| Leaf | Total PAs | 4.5 - 2200 | [7] |
| Root | Lycopsamine & Intermedine | Higher concentration than leaves | [8] |
| Leaf | Lycopsamine & Intermedine | 4-fold lower than roots | [8] |
| Root | Acetyllycopsamine & Acetylintermedine | Higher concentration than leaves | [8] |
| Leaf | Acetyllycopsamine & Acetylintermedine | 8 to 11-fold lower than roots | [8] |
| Root | PA N-oxides | 0.25% - 0.29% | [8] |
| Leaf | PA N-oxides | 0.02% - 0.18% | [8] |
Biosynthesis
The biosynthesis of the core pyrrolizidine ring system, the necine base, originates from amino acids. The initial steps involve the conversion of L-arginine or L-ornithine to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Through a series of oxidation and cyclization reactions catalyzed by enzymes such as homospermidine synthase and copper-dependent diamine oxidases, the bicyclic pyrrolizidine structure is formed.[6][9] Subsequent reduction and hydroxylation steps lead to the various necine bases, including the saturated forms like platynecine.
Experimental Protocols
Extraction and Solid-Phase Extraction (SPE) Cleanup of Pyrrolizidine Alkaloids from Plant Material
This protocol is a generalized procedure based on methods developed for the extraction of PAs from plant matrices.[1][9]
Materials:
-
Dried and powdered plant material (e.g., Symphytum officinale roots)
-
Extraction solution: 0.05 M Sulfuric acid
-
Neutralization solution: 2.5% Ammonia solution
-
Methanol
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 2.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction on the plant pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
-
-
Neutralization:
-
Adjust the pH of the combined extracts to approximately 7-8 with the ammonia solution.
-
-
SPE Cleanup:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the neutralized extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with two 5 mL portions of methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Necine bases are often analyzed after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
For saturated necine bases, characteristic fragment ions would be expected around m/z 140 and 82.[10]
Spectral Data for Characterization
Expected ¹H NMR signals for the pyrrolizidine core:
-
A complex pattern of multiplets in the region of 1.5-4.5 ppm corresponding to the protons of the two five-membered rings and the hydroxymethyl group.
Expected ¹³C NMR signals for the pyrrolizidine core:
-
Signals for the methylene carbons of the rings typically appear in the range of 25-65 ppm.
-
The carbon bearing the hydroxymethyl group would be expected around 60-70 ppm.
-
The bridgehead carbons would resonate in the region of 60-75 ppm.
Researchers should refer to specialized publications for detailed assignments of specific stereoisomers.[11][12]
Conclusion
This compound is a saturated necine base that is the foundational structure for a subclass of naturally occurring pyrrolizidine alkaloids. Although its direct isolation from natural sources as a free base is not prominently reported, its stereoisomers are known constituents of PAs found in various plant species, particularly within the Boraginaceae family. The technical information and protocols provided in this guide offer a comprehensive resource for the extraction, analysis, and characterization of this and related compounds from natural sources, supporting further research in phytochemistry, toxicology, and the development of new therapeutic agents.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloids in Comfrey [comfreycentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereoisomers of (Hexahydro-1H-pyrrolizin-7a-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a saturated pyrrolizidine alkaloid. This document details the stereochemistry, synthesis, characterization, and potential biological activity of these compounds, with a focus on providing actionable data and protocols for research and development.
Introduction to this compound Stereoisomers
This compound, also known as 7a-hydroxymethyl-pyrrolizidine, is a bicyclic amino alcohol. The core structure, a pyrrolizidine ring, is a common motif in a wide range of natural products known as pyrrolizidine alkaloids (PAs). These compounds are known for their diverse biological activities, which are often stereochemistry-dependent.
The structure of this compound possesses a chiral center at the 7a position, a bridgehead carbon. This gives rise to two enantiomers: (7aR)-(+)-(hexahydro-1H-pyrrolizin-7a-yl)methanol and (7aS)-(-)-(hexahydro-1H-pyrrolizin-7a-yl)methanol. The accurate synthesis and characterization of these individual stereoisomers are crucial for understanding their structure-activity relationships (SAR) and for the development of stereochemically pure therapeutic agents. A fluorinated analog of this compound, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, is utilized as a building block in drug discovery, particularly for neuroprotective agents, highlighting the pharmaceutical relevance of this scaffold.[]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| CAS Number | 78449-72-6 | [2] |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [3] |
| Boiling Point | 70-71 °C at 2.8 mmHg | [4] |
| Density | 1.015 g/cm³ | [2] |
| Appearance | Colorless to light yellow solid-liquid mixture | [2] |
Table 2: Predicted and Representative Spectroscopic Data for Stereoisomers
| Data Type | (7aR)-enantiomer | (7aS)-enantiomer | Notes |
| Optical Rotation [α]D | Expected positive value | Expected negative value | The sign of optical rotation is a key differentiator for enantiomers. |
| 1H NMR (CDCl₃, representative shifts) | δ ~3.6 (m, 2H, -CH₂OH), 3.2-2.8 (m, 4H), 2.0-1.6 (m, 9H) | δ ~3.6 (m, 2H, -CH₂OH), 3.2-2.8 (m, 4H), 2.0-1.6 (m, 9H) | Spectra for enantiomers are identical in achiral solvents. Chiral shift reagents would be needed for differentiation. |
| 13C NMR (CDCl₃, representative shifts) | δ ~65 (-CH₂OH), 60 (C-7a), 55-50 (CH₂-N), 30-25 (other CH₂) | δ ~65 (-CH₂OH), 60 (C-7a), 55-50 (CH₂-N), 30-25 (other CH₂) | Spectra for enantiomers are identical in achiral solvents. |
Experimental Protocols
Detailed experimental protocols for the asymmetric synthesis and chiral separation of the enantiomers of this compound are not explicitly published. However, methodologies for the synthesis of closely related diastereomers, such as isoretronecanol and trachelanthamidine, provide a strong basis for the development of such protocols.[5][6]
General Asymmetric Synthesis Strategy
An enantioselective synthesis can be envisioned starting from a chiral precursor, such as L-proline or D-proline, to set the stereochemistry of the pyrrolizidine core. A general workflow is outlined below.
Protocol Outline:
-
Starting Material: L-proline is esterified and protected.
-
Chain Elongation: The protected proline derivative undergoes a series of reactions to introduce a four-carbon side chain at the C2 position, which will form the second five-membered ring. This can be achieved through methods like Grignard addition or Wittig reactions.
-
Intramolecular Cyclization: A key step to form the bicyclic pyrrolizidine core. This is often achieved through an intramolecular carbenoid displacement reaction or a reductive amination cascade.[6]
-
Reduction and Deprotection: The ester or other functional groups on the newly formed ring are reduced to the primary alcohol, and any protecting groups are removed to yield the final product.
Chiral Separation of Racemic Mixture
For the separation of a racemic mixture of this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.
Recommended HPLC-CSP Method:
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak IA, IC, or AD) are often effective for the separation of alkaloids.[6]
-
Mobile Phase: A normal phase eluent system, such as hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is a good starting point.
-
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) or, more effectively, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) should be used.
-
Optimization: The ratio of the alcohol modifier in the mobile phase can be adjusted to optimize the resolution and retention times of the enantiomers.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of the stereoisomers of this compound has not been extensively studied, related pyrrolizidine alkaloids are known to interact with various biological targets. A notable area of interest is the modulation of GABAA receptors.[] The fluorinated derivative is suggested to be a scaffold for GABA receptor modulators and acetylcholine receptor ligands.[]
GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets of many therapeutic agents, including benzodiazepines. Some alkaloids act as negative allosteric modulators of GABAA receptors, which can lead to neurotoxic effects.[7] The interaction is often dependent on the specific subunit composition of the GABAA receptor.
The proposed mechanism involves the binding of the pyrrolizidine alkaloid to an allosteric site on the GABAA receptor, which in turn modulates the receptor's response to GABA. This can either enhance or inhibit the flow of chloride ions through the receptor's channel, leading to either a potentiation or a reduction of the inhibitory signal.
Conclusion
The stereoisomers of this compound represent an important, yet understudied, class of pyrrolizidine alkaloids. Their structural simplicity and relationship to biologically active natural products and synthetic drug scaffolds make them attractive targets for further investigation. The methodologies for asymmetric synthesis and chiral separation outlined in this guide, based on established procedures for related compounds, provide a clear path for researchers to access stereochemically pure samples of these enantiomers. Further studies are warranted to fully elucidate their spectroscopic properties, biological activities, and potential as modulators of key neurological targets such as the GABAA receptor. This will undoubtedly contribute to the broader understanding of pyrrolizidine alkaloid stereochemistry and its role in medicinal chemistry and drug development.
References
- 2. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]
- 3. Hexahydro-1H-pyrrolizin-7a-ylmethanol - [sigmaaldrich.com]
- 4. Pharmacological properties of GABAA receptors containing gamma1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol and their incorporation into the retronecine moiety of riddelliine in Senecio riddellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Pyrrolizidine Alkaloids: A Technical Guide to (hexahydro-1H-pyrrolizin-7a-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloids (PAs) are a large and diverse group of natural products, notorious for their potential toxicity. The foundation of these molecules lies in their bicyclic necine base structure. This technical guide provides an in-depth examination of a fundamental saturated necine base, (hexahydro-1H-pyrrolizin-7a-yl)methanol. Central to understanding the structure-activity relationship of PAs, this guide will dissect its chemical properties, its pivotal role in the broader context of pyrrolizidine alkaloid toxicology, and provide detailed experimental insights into its synthesis and characterization.
Introduction: The Pyrrolizidine Alkaloid Framework
Pyrrolizidine alkaloids are secondary metabolites produced by a wide variety of plant species, notably in the families Boraginaceae, Asteraceae, and Fabaceae.[1][2] Their basic structure consists of a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids.[3] The toxicity of PAs is intrinsically linked to the chemical structure of the necine base.[4]
A critical determinant of toxicity is the presence of a 1,2-double bond in the pyrrolizidine ring.[4] This unsaturation allows for metabolic activation in the liver by cytochrome P450 enzymes to highly reactive pyrrolic esters, which can form adducts with cellular macromolecules, leading to hepatotoxicity and carcinogenicity.[5]
In contrast, saturated necine bases, such as this compound, lack this double bond and are generally considered to be non-toxic or significantly less toxic.[4][6] Their primary metabolic fate is detoxification through hydrolysis of the ester linkages.[6] Understanding the chemistry and biology of these saturated necine bases is therefore crucial for risk assessment of PA-containing plants and for the development of synthetic strategies for potential therapeutic applications.
This compound: A Saturated Necine Base
This compound represents a foundational saturated necine base. Its structure consists of a saturated pyrrolizidine core with a hydroxymethyl group at the C-7a position. This molecule is closely related to other simple saturated necine bases like platynecine, which has an additional hydroxyl group.
Chemical Structure and Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78449-72-6 |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of (-)-Platynecine from (+)-Retronecine
Materials:
-
(+)-Retronecine
-
Ethanol (absolute)
-
5% Rhodium on alumina catalyst
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
A solution of (+)-retronecine in absolute ethanol is prepared in a suitable hydrogenation vessel.
-
A catalytic amount of 5% rhodium on alumina is added to the solution.
-
The vessel is connected to a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas.
-
The reaction mixture is shaken or stirred under a hydrogen atmosphere (typically at a pressure of 3-4 atmospheres) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, (-)-platynecine.
-
The crude product can be further purified by recrystallization or column chromatography.
Analytical Data
The characterization of this compound and related saturated necine bases relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of saturated necine bases have characteristic chemical shifts. The following table provides representative data for the pyrrolizidine ring system of a saturated necine base like platynecine.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~3.0 - 3.5 (m) | ~60 - 65 |
| 2 | ~1.8 - 2.2 (m) | ~30 - 35 |
| 3 | ~3.0 - 3.5 (m) | ~55 - 60 |
| 5 | ~2.5 - 3.0 (m) | ~50 - 55 |
| 6 | ~1.8 - 2.2 (m) | ~25 - 30 |
| 7 | ~4.0 - 4.5 (m) | ~70 - 75 |
| 8 | ~3.5 - 4.0 (m) | ~75 - 80 |
| 9 (CH₂) | ~3.5 - 4.0 (m) | ~60 - 65 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is a key tool for the identification of pyrrolizidine alkaloids. Saturated necine bases of the platynecine type exhibit characteristic fragmentation patterns.
| Fragment (m/z) | Interpretation |
| 140 | [M+H - H₂O]⁺ |
| 122 | [M+H - H₂O - H₂O]⁺ (for dihydroxy bases) or other characteristic fragments for mono-hydroxy bases |
Note: The fragmentation pattern can be influenced by the type of ionization and the specific structure of the molecule.[11]
Natural Occurrence
This compound as a free necine base is not commonly reported in plants. However, its structural motif is found in saturated pyrrolizidine alkaloids. For instance, platyphylline, an alkaloid containing the related platynecine base, is found in plants of the Senecio genus, such as Senecio platyphyllus.[1][12][13] Other plants known to contain pyrrolizidine alkaloids, including those with saturated necine bases, belong to the genus Cynoglossum.[14][15][16][17][18]
Signaling Pathways and Logical Relationships
Biosynthesis of the Necine Base Core
The biosynthesis of the pyrrolizidine ring system originates from the amino acids ornithine and arginine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, which undergoes a series of cyclization and reduction steps to form the necine base core.[19][20]
Metabolic Fate of Saturated vs. Unsaturated Pyrrolizidine Alkaloids
The key difference in the biological activity of saturated and unsaturated PAs lies in their metabolic pathways.
Conclusion
This compound serves as a critical reference point in the study of pyrrolizidine alkaloids. Its saturated nature renders it a non-toxic analogue to the hepatotoxic unsaturated necine bases, making it an invaluable tool for toxicological comparisons and as a starting material for the synthesis of PA derivatives with potential therapeutic value. The information provided in this guide offers a comprehensive overview for researchers in natural product chemistry, toxicology, and drug development, facilitating a deeper understanding of the structure-activity relationships that govern the biological effects of pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. natureshalfacre.wordpress.com [natureshalfacre.wordpress.com]
- 3. Medicinal plants in Europe containing pyrrolizidine alkaloids. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lack of metabolic activation and predominant formation of an excreted metabolite of nontoxic platynecine-type pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (–)-platynecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mjcce.org.mk [mjcce.org.mk]
- 12. Buy Platyphylline | 480-78-4 [smolecule.com]
- 13. Platyphylline | C18H27NO5 | CID 5281742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pyrrolizidine alkaloid-containing toxic plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium, and Echium spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fs.usda.gov [fs.usda.gov]
- 16. Cynoglossum amabile - Wikipedia [en.wikipedia.org]
- 17. Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cynoglossum amabile (Blue Showers, Chinese Forget-me Not, Hound's Tongue) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Pyrrolizidine Core in Hydroxymethyl Derivatives: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine alkaloid (PA) scaffold, a bicyclic structure composed of two fused five-membered rings sharing a nitrogen atom, is a recurring motif in a vast array of natural products. While notorious for the hepatotoxicity associated with many of its natural ester derivatives, the core pyrrolizidine structure, particularly when substituted with a hydroxymethyl group, presents a fascinating area of study with significant biological implications. This technical guide provides an in-depth exploration of the biological significance of the hydroxymethyl-pyrrolizidine core, detailing its impact on cellular processes, summarizing quantitative data, and providing key experimental methodologies.
Introduction to the Hydroxymethyl-Pyrrolizidine Core
The hydroxymethyl group, most commonly found at the C-1 position of the necine base, is a key structural feature of many pyrrolizidine alkaloids.[1][2] This functional group is a direct result of the biosynthetic pathway of these alkaloids in plants.[1][2] The presence and stereochemistry of the hydroxymethyl group, along with other substituents on the pyrrolizidine core, profoundly influence the molecule's biological activity, ranging from potent toxicity to promising therapeutic effects.
Biological Activities and Mechanisms of Action
Hydroxymethyl-pyrrolizidine derivatives exhibit a spectrum of biological activities, primarily revolving around cytotoxicity, genotoxicity, and the modulation of specific cellular pathways.
Cytotoxicity and Anticancer Potential
Several hydroxymethyl-pyrrolizidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] This activity is often linked to the metabolic activation of the pyrrolizidine core into reactive pyrrolic esters by cytochrome P450 enzymes in the liver.[3] These reactive metabolites can then alkylate cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[3][4]
Table 1: Cytotoxicity of Selected Pyrrolizidine Alkaloids
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Monocrotaline | Various Cancer Cells | MTT Assay | IC50 | Varies by cell line | [3] |
| Lasiocarpine | V793A4, HepG23A4 | Cell Viability Assay | IC50 | Concentration-dependent decrease | [4] |
| Intermedine | Primary mouse hepatocytes, HepD, H22, HepG2 | CCK-8 Assay | IC50 | 239.39 µM (HepD) | [5] |
| Intermedine N-oxide | HepD | CCK-8 Assay | IC50 | 257.98 µM | [5] |
| Lycopsamine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |
| Retrorsine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |
| Senecionine | HepD | CCK-8 Assay | IC50 | Data available in source | [5] |
Genotoxicity and DNA Damage Response
A significant aspect of the biological activity of certain hydroxymethyl-pyrrolizidine derivatives is their genotoxicity. The formation of DNA adducts by reactive metabolites can trigger the DNA damage response (DDR), leading to cell cycle arrest and, in cases of overwhelming damage, apoptosis.[4][6]
Table 2: Genotoxic Effects of Pyrrolizidine Alkaloids
| Compound | Effect | Cell Line | Observation | Reference |
| Lasiocarpine | Cell Cycle Arrest | V793A4, HepG23A4 | Accumulation in G2/M phase | [4] |
| Riddelliine | Cell Cycle Arrest | HepG2 clone 9 | S phase arrest | [7] |
| Monocrotaline | Cell Cycle Arrest | HepG2 clone 9 | S phase arrest (less pronounced) | [7] |
The induction of the DDR pathway often involves the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a cascade of downstream targets to halt cell cycle progression and initiate DNA repair mechanisms.[4]
Glycosidase Inhibition and Antiviral Activity
Interestingly, some polyhydroxylated pyrrolizidine alkaloids, such as alexine and its stereoisomers, which possess multiple hydroxymethyl groups or their derivatives, have shown potential as selective glycosidase inhibitors.[8] This inhibitory activity has garnered attention for its potential antiviral applications, including activity against the HIV virus.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the biological significance of the hydroxymethyl-pyrrolizidine core.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][7]
DNA Damage Assessment: Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).[9]
Synthesis of Hydroxymethyl-Pyrrolizidine Derivatives
The synthesis of hydroxymethyl-pyrrolizidine derivatives is an active area of research, with various strategies developed to access these complex structures. One common approach involves the use of chiral precursors, such as pyroglutamic acid, to achieve stereocontrolled synthesis.[8] A generalized synthetic workflow might involve the formation of a key bicyclic lactam intermediate, which can then be reduced and further functionalized to yield the desired hydroxymethyl-pyrrolizidine alkaloid.[8]
Conclusion and Future Perspectives
The hydroxymethyl-pyrrolizidine core is a privileged scaffold that exhibits a diverse range of biological activities. While the inherent toxicity of many naturally occurring pyrrolizidine alkaloids necessitates caution, the targeted synthesis and biological evaluation of novel hydroxymethyl-pyrrolizidine derivatives hold promise for the development of new therapeutic agents. Further research is warranted to elucidate the precise structure-activity relationships that govern the cytotoxicity, genotoxicity, and other biological effects of these compounds. A deeper understanding of their mechanisms of action at the molecular level will be crucial for harnessing their therapeutic potential while mitigating their toxic liabilities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important class of molecules.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P45… [ouci.dntb.gov.ua]
- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine - Wikipedia [en.wikipedia.org]
Toxicological Profile of (hexahydro-1H-pyrrolizin-7a-yl)methanol: A Surrogate Assessment Based on Pyrrolizidine Alkaloids
Introduction
(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a saturated pyrrolizidine alkaloid. Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in numerous plant species.[1][2] While many PAs are known for their significant toxicity, particularly hepatotoxicity, the toxicological profile of a specific, saturated PA like this compound is not well-documented. The toxicity of PAs is primarily associated with the presence of a 1,2-unsaturated necine base, which is a structural feature that this compound lacks. However, due to its structural similarity to the core of toxic PAs, a cautious approach to its handling and potential biological effects is warranted.
This technical guide summarizes the general toxicological properties of pyrrolizidine alkaloids as a predictive framework for assessing the potential hazards of this compound.
Hazard Identification and Classification
Based on safety data sheets from chemical suppliers, this compound is classified with the following hazards:
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [3][4] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [3][4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [3][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [3][4] |
Note: These classifications are likely based on computational predictions and not on experimental data.
A fluorinated analog, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, shares similar hazard classifications.[5]
General Toxicological Profile of 1,2-Unsaturated Pyrrolizidine Alkaloids
The primary toxicity of PAs is attributed to their metabolic activation in the liver.
Acute Toxicity
Acute exposure to high doses of toxic PAs can lead to severe liver damage.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Monocrotaline | Rat | Intraperitoneal | 70-80 mg/kg | General PA literature |
| Riddelliine | Rat | Oral | 100-150 mg/kg | General PA literature |
| Lasiocarpine | Rat | Intraperitoneal | 70-80 mg/kg | General PA literature |
Chronic Toxicity and Carcinogenicity
Long-term exposure to low doses of 1,2-unsaturated PAs is associated with chronic liver disease, including veno-occlusive disease (VOD), and the development of tumors.[1] The International Agency for Research on Cancer (IARC) has classified certain PAs as possibly carcinogenic to humans (Group 2B).
Genotoxicity
Many PAs are genotoxic, causing DNA damage, mutations, and chromosomal aberrations. This is a key mechanism underlying their carcinogenicity.
Experimental Protocols (Representative for Pyrrolizidine Alkaloids)
Detailed experimental protocols for assessing the toxicity of a novel PA would typically involve the following assays:
In Vitro Cytotoxicity Assay
-
Objective: To determine the direct cytotoxic effect of the compound on cultured cells.
-
Methodology:
-
Cell lines (e.g., HepG2 human liver cancer cells) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is added at various concentrations.
-
After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a colorimetric assay such as MTT or MTS.
-
The concentration that causes 50% cell death (IC50) is calculated.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium are used.
-
The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
In Vivo Acute Toxicity Study
-
Objective: To determine the acute toxicity and identify the target organs.[6]
-
Methodology:
-
Laboratory animals (e.g., rats or mice) are divided into groups.
-
The test compound is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at graded doses.
-
Animals are observed for clinical signs of toxicity and mortality over a 14-day period.
-
Body weight and food/water consumption are monitored.
-
At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.
-
The LD50 (lethal dose for 50% of the animals) is calculated.
-
Signaling Pathways and Mechanisms of Toxicity (for 1,2-Unsaturated PAs)
The toxicity of 1,2-unsaturated PAs is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These metabolites can then cause cellular damage through various mechanisms.
Caption: Metabolic activation of 1,2-unsaturated pyrrolizidine alkaloids and downstream toxic effects.
Experimental Workflow for Toxicological Assessment
A tiered approach is typically used for the toxicological evaluation of a new chemical entity.
Caption: A typical workflow for the toxicological assessment of a new chemical.
Conclusion
While no specific toxicological studies have been published for this compound, its classification as a pyrrolizidine alkaloid warrants a cautious approach. The well-documented hepatotoxicity, genotoxicity, and carcinogenicity of 1,2-unsaturated PAs highlight the potential risks associated with this class of compounds. The absence of the 1,2-unsaturation in the necine base of this compound would theoretically reduce its toxicity, as the formation of reactive pyrrolic metabolites would be impeded. However, without experimental data, this remains a hypothesis.
For drug development professionals, it is crucial to conduct a thorough toxicological evaluation, starting with in vitro assays, before proceeding to in vivo studies. The information provided in this guide, based on the broader class of pyrrolizidine alkaloids, should serve as a preliminary framework for designing such a toxicological assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 78449-72-6 [sigmaaldrich.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C8H14FNO | CID 118109097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) for (hexahydro-1H-pyrrolizin-7a-yl)methanol
An in-depth analysis of the spectroscopic data for (hexahydro-1H-pyrrolizin-7a-yl)methanol is crucial for researchers and scientists engaged in drug development and organic synthesis. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Spectroscopic Data Summary
The spectroscopic data for this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) is summarized below.
| Spectroscopic Technique | Data |
| ¹H NMR | Data not publicly available in detail. |
| ¹³C NMR | Data not publicly available in detail. |
| IR Spectroscopy | Characteristic absorptions for O-H and C-N stretching are expected. |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 141. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below, providing a framework for replication and further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using the following procedure:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would include a broad O-H stretching band around 3300-3500 cm⁻¹ and C-N stretching vibrations.
Mass Spectrometry (MS)
A standard protocol for obtaining the mass spectrum is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
The Hexahydropyrrolizinyl Core: A Journey from Natural Toxins to Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The hexahydropyrrolizinyl scaffold, a bicyclic saturated amine also known as the pyrrolizidine core, has a rich and complex history in chemistry and pharmacology. Initially identified as the structural foundation of a large family of naturally occurring toxic compounds known as pyrrolizidine alkaloids (PAs), this moiety has since been explored by medicinal chemists as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of hexahydropyrrolizinyl compounds, with a focus on their transition from natural toxins to promising drug candidates.
A Bifurcated History: From Toxic Plants to Synthetic Therapeutics
The story of hexahydropyrrolizinyl compounds begins with the study of pyrrolizidine alkaloids (PAs), a group of over 660 related compounds found in more than 6,000 plant species, representing about 3% of the world's flowering plants. These natural products have been known for centuries through their toxic effects on livestock and humans.
The Era of Pyrrolizidine Alkaloids (PAs)
The first discovery of PAs in plants dates back to the 19th century, although their toxic properties were not immediately understood. Many plants containing these alkaloids were traditionally used in herbal medicine. It was in the early to mid-20th century that documented cases of livestock poisoning from PA-containing plants led to the recognition of these compounds as potent hepatotoxins (liver-damaging) and genotoxins. Human exposure often occurs through the consumption of contaminated grains, herbal remedies, milk, and honey. The toxicity of these naturally occurring PAs is primarily due to their metabolism in the liver to reactive pyrrolic esters, which are highly electrophilic and can alkylate cellular macromolecules like DNA and proteins, leading to cellular damage and carcinogenicity.
The Dawn of Synthetic Hexahydropyrrolizinyl Compounds in Medicinal Chemistry
In contrast to the extensive history of natural PAs, the exploration of synthetic hexahydropyrrolizinyl derivatives for therapeutic purposes is a more recent endeavor. Recognizing the unique three-dimensional structure and chemical properties of the hexahydropyrrolizinyl core, medicinal chemists began to investigate its potential as a scaffold for designing drugs with a wide range of biological activities. This shift in focus moved away from the toxic, unsaturated pyrrolizidine nucleus of natural PAs towards the synthesis of novel, often fully saturated, hexahydropyrrolizinyl compounds with carefully selected substituents to control their pharmacological profiles. These synthetic derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.
Therapeutic Applications and Biological Activity
Synthetic modifications of the hexahydropyrrolizinyl core have yielded compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. The following sections summarize key findings and quantitative data for representative compounds.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of novel pyrrolizine and hexahydropyrrolizinyl derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death) and inhibition of key cellular processes in cancer cells.
Table 1: Anticancer Activity of Selected Pyrrolizine/Hexahydropyrrolizinyl Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference |
| Compound 2 | HCT116 (Colon) | SRB Assay | < 5 | Caspase-3 Activation, Apoptosis Induction | [1] |
| HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |
| MCF-7 (Breast) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |
| Compound 3 | HCT116 (Colon) | SRB Assay | < 5 | Caspase-3 Activation, Apoptosis Induction | [1] |
| HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |
| Compound 8 | HEPG2 (Liver) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] |
| MCF-7 (Breast) | SRB Assay | < 10 | Caspase-3 Activation, Apoptosis Induction | [1] | |
| Compound 12b | MCF-7 (Breast) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] |
| PC-3 (Prostate) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] | |
| Compound 14b-d | MCF-7 (Breast) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] |
| PC-3 (Prostate) | Not Specified | < 2.73 | Caspase-3/7 Activation | [2] | |
| Hybrid 8e | MCF-7 (Breast) | MTT Assay | 1.07 | Apoptosis Induction | [3] |
| Hybrid 8f | MCF-7 (Breast) | MTT Assay | 3.16 | Apoptosis Induction | [3] |
| Hybrid 8a | MCF-7 (Breast) | MTT Assay | 7.61 | Apoptosis Induction | [3] |
| Licofelone (VIII) | MCF-7 (Breast) | Not Specified | 5.5 | Indirect EGFR Kinase Inhibition | [4] |
| MR22388 (IX) | Leukemia L1210 | Not Specified | 0.015 | Not Specified | [4] |
Anti-inflammatory Activity
The hexahydropyrrolizinyl scaffold has also been utilized to develop potent anti-inflammatory agents. A primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.
Table 2: Anti-inflammatory Activity of Selected Pyrrolizine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Compound 4e | COX-2 | In vitro COX-2 Inhibition | 2.35 | [5] |
| Compound 9h | COX-2 | In vitro COX-2 Inhibition | 3.34 | [5] |
| Compound 9i | COX-2 | In vitro COX-2 Inhibition | 2.97 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers in the field.
Synthesis of a Hexahydropyrrolo[3,2-c]quinoline Core
This protocol describes a microwave-assisted intramolecular cycloaddition for the synthesis of a key hexahydropyrrolizinyl-related scaffold.
Materials:
-
ortho-(3-alkenyl)oxybenzaldehyde (Aldehyde 4)
-
Secondary amine (e.g., N-alkylated alkyl aminoacetates)
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction tube, combine the aldehyde (1.0 mmol) and the secondary amine (1.0 mmol).
-
Homogenize the mixture.
-
Place the reaction tube in the microwave oven and heat for 15 minutes at a temperature of 200–215 °C.
-
Monitor the reaction progress and diastereomeric ratio by HPLC.
-
After completion, purify the reaction mixture by silica gel column chromatography to isolate the hexahydropyrrolo[3,2-c]quinoline product.
-
Confirm the structure of the product using 1H-NMR, 13C-NMR, and 2D NMR spectroscopy.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium alone for background absorbance.
-
Incubation: Incubate the plate for 6 to 24 hours in a humidified incubator to allow cells to attach and recover.
-
Compound Treatment: Add various concentrations of the test hexahydropyrrolizinyl compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2 to 4 hours in the incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation for Solubilization: Allow the plate to stand at room temperature in the dark for 2 hours or overnight in the incubator to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined from a dose-response curve.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
Fluorescence multiwell plate reader (Ex/Em = 535/587 nm)
-
Opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.
-
Inhibitor Addition: To the wells of the 96-well plate, add 10 µL of the diluted test compound, positive control (Celecoxib), or solvent control.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Kinetic Reading: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the solvent control. Calculate the IC50 value from the dose-response curve.
Caspase-3 Activation Assay by Flow Cytometry
This protocol allows for the detection and quantification of activated caspase-3 in apoptotic cells.
Materials:
-
Cells to be tested
-
Apoptosis-inducing agent (positive control)
-
Red-DEVD-FMK (fluorescently labeled caspase-3 inhibitor)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and induce apoptosis with the test compound or a known inducer. Include an uninduced control group.
-
Cell Harvest: Harvest both adherent and suspension cells.
-
Staining: Resuspend approximately 1 x 10^6 cells in 300 µL of culture medium. Add 1 µL of Red-DEVD-FMK to each cell suspension.
-
Incubation: Incubate the cells for 0.5 to 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Wash Buffer. Analyze the samples on a flow cytometer, detecting the red fluorescence of the Red-DEVD-FMK probe.
-
Data Analysis: Quantify the percentage of cells with activated caspase-3 by gating on the fluorescent population.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of hexahydropyrrolizinyl compounds are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate two key pathways relevant to their anticancer and anti-inflammatory activities.
COX-2 Inflammatory Pathway
Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), trigger signaling cascades that lead to the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever. Hexahydropyrrolizinyl-based COX-2 inhibitors block this step, thereby reducing the inflammatory response.
Intrinsic Apoptosis Pathway
Many anticancer hexahydropyrrolizinyl compounds induce cell death through the intrinsic (or mitochondrial) apoptosis pathway. Cellular stress caused by the drug leads to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, culminating in the activation of effector caspases like caspase-3, which then execute the final stages of cell death.
Conclusion and Future Directions
The hexahydropyrrolizinyl core has undergone a remarkable transformation from a marker of toxicity in natural products to a versatile and promising scaffold in modern drug discovery. The synthetic derivatives of this core have demonstrated significant potential as anticancer and anti-inflammatory agents, with clear mechanisms of action involving the induction of apoptosis and inhibition of COX enzymes. The data and protocols presented in this guide highlight the progress made in this field and provide a solid foundation for future research. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly continue to unlock the full potential of this privileged scaffold in the development of next-generation medicines.
References
- 1. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like melting point and boiling point of (hexahydro-1H-pyrrolizin-7a-yl)methanol
This technical guide provides a detailed overview of the known physical properties of (hexahydro-1H-pyrrolizin-7a-yl)methanol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethanol
-
Molecular Formula: C₈H₁₅NO[1]
-
Molecular Weight: 141.21 g/mol [1]
Quantitative Physical Properties
The physical state of this compound has been described as a solid-liquid mixture. The following table summarizes the available quantitative data for its key physical properties.
| Physical Property | Value | Conditions |
| Boiling Point | 70-71 °C | at 2.8 mmHg |
| Melting Point | Not Available | - |
| Density | 1.0150 g/cm³ | Not Specified |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the melting and boiling points of chemical compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[4]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[5]
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: The sample must be completely dry and in the form of a fine, homogeneous powder to ensure efficient and reproducible heat transfer.[3] If necessary, the sample should be crushed using a mortar and pestle.
-
Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]
-
Measurement:
-
Initial (Fast) Run: If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) is used to determine a rough melting range.[5][6]
-
Precise (Slow) Run: A fresh sample is prepared and the apparatus is heated to a temperature about 20 °C below the approximate melting point found in the initial run. The heating rate is then slowed to about 1-2 °C per minute.[5][6]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath, Thiele tube, or a heating block)[7]
-
Beaker
Procedure (Capillary Method):
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[7][8] The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath. The bath is heated gently and stirred to ensure uniform temperature distribution.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7][8] The heating is continued until a rapid and continuous stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[7]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound.
Caption: Workflow for determining the melting and boiling points of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (Hexahydro-1H-pyrrolizin-7a-yl)methanol from L-Proline
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Hexahydro-1H-pyrrolizin-7a-yl)methanol, also known as isoretronecanol or trachelanthamidine, is a key heterocyclic scaffold found in a variety of pyrrolizidine alkaloids. These compounds exhibit a wide range of biological activities and serve as important intermediates in the synthesis of pharmaceuticals. This document provides a detailed protocol for the multi-step synthesis of this compound starting from the readily available and chiral starting material, L-proline. The synthesis involves the initial reduction of L-proline to L-prolinol, followed by a series of functional group manipulations and a key intramolecular cyclization step to construct the bicyclic pyrrolizidine core.
Overall Reaction Scheme:
The synthesis of this compound from L-proline can be accomplished in a multi-step sequence as depicted below. The key transformations include reduction, N-protection, C-alkylation, and reductive cyclization.
Caption: Overall synthetic strategy from L-proline.
Experimental Protocols
Step 1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
This procedure outlines the reduction of the carboxylic acid moiety of L-proline to a primary alcohol.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add L-proline (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude L-prolinol.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure L-prolinol as a colorless oil.
Step 2: N-Protection of L-Prolinol
The secondary amine of L-prolinol is protected, for example, as a carbobenzyloxy (Cbz) derivative, to prevent its interference in subsequent steps.
Protocol:
-
Dissolve L-prolinol (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 eq.).
-
To this stirred suspension, add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Cbz-L-prolinol.
Step 3: Synthesis of (S)-benzyl 2-((3-oxopropoxy)methyl)pyrrolidine-1-carboxylate
This step involves the oxidation of the primary alcohol to an aldehyde, followed by a Michael addition with acrolein.
Protocol:
-
Oxidation to Aldehyde:
-
To a solution of N-Cbz-L-prolinol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
-
-
Michael Addition:
-
Dissolve the crude aldehyde in a suitable solvent such as acetonitrile.
-
Add acrolein (1.5 eq.) and a catalytic amount of a base like triethylamine (Et₃N).
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the desired keto-ether.
-
Step 4: Reductive Cyclization to form this compound
This final step involves the deprotection of the Cbz group and a subsequent intramolecular reductive amination to form the pyrrolizidine ring system.
Protocol:
-
Dissolve the product from Step 3 (1.0 eq.) in methanol.
-
Add palladium on carbon (10% Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 12-24 hours at room temperature.
-
The reaction proceeds via debenzylation followed by intramolecular reductive amination.
-
After completion, filter the catalyst through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis. Note that yields can vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Reduction of Carboxylic Acid | L-Proline | L-Prolinol | 85-95 |
| 2 | N-Protection | L-Prolinol | N-Cbz-L-Prolinol | 90-98 |
| 3 | Oxidation and Michael Addition | N-Cbz-L-Prolinol | (S)-benzyl 2-((3-oxopropoxy)methyl)pyrrolidine-1-carboxylate | 60-75 (over 2 steps) |
| 4 | Reductive Cyclization | Keto-ether from Step 3 | This compound | 70-85 |
Visualizations
Detailed Synthetic Pathway
Caption: Step-wise synthesis of the target molecule.
Experimental Workflow
Caption: General laboratory workflow for the synthesis.
Asymmetric Synthesis of Chiral (Hexahydro-1H-pyrrolizin-7a-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral building block, (hexahydro-1H-pyrrolizin-7a-yl)methanol. This pyrrolizidine alkaloid scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active natural products. The protocols outlined below are based on established synthetic strategies, offering a reproducible approach to obtaining this valuable chiral intermediate.
Overview of Synthetic Strategy
The asymmetric synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from the readily available chiral pool starting material, L-proline. The general synthetic approach involves the following key transformations:
-
Formation of a Chiral Pyrrolidine Intermediate: L-proline serves as the foundational chiral building block, establishing the initial stereocenter.
-
Construction of the Pyrrolizidine Core: A cyclization reaction is employed to form the characteristic bicyclic pyrrolizidine ring system.
-
Introduction of the Hydroxymethyl Group: The final hydroxymethyl moiety at the C-7a position is introduced via a stereoselective reduction.
This strategy allows for the synthesis of the desired enantiomer of this compound with good overall yield and high enantiopurity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the synthetic strategy, highlighting the key intermediates and transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the asymmetric synthesis of this compound.
Protocol 1: Synthesis of N-Boc-L-prolinol
This protocol describes the protection of L-proline and subsequent reduction to the corresponding prolinol.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Boc Protection of L-Proline:
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a colorless oil.
-
-
Reduction to N-Boc-L-prolinol:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting white precipitate through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous Na₂SO₄ solution, dry over MgSO₄, filter, and concentrate to give N-Boc-L-prolinol.
-
Protocol 2: Synthesis of 1-Methylidenepyrrolizidine
This protocol details the conversion of N-Boc-L-prolinol to the key intermediate, 1-methylidenepyrrolizidine.
Materials:
-
N-Boc-L-prolinol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Iodination of N-Boc-L-prolinol:
-
To a solution of N-Boc-L-prolinol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in DCM at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-2-iodomethylpyrrolidine.
-
-
Deprotection and Cyclization:
-
Treat the N-Boc-2-iodomethylpyrrolidine (1.0 eq) with a 1:1 mixture of TFA and DCM at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in anhydrous DMSO.
-
Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature and stir the mixture for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate the volatile product to obtain 1-methylidenepyrrolizidine.
-
Protocol 3: Asymmetric Hydroboration-Oxidation to this compound
This final protocol describes the stereoselective conversion of the exocyclic alkene to the desired chiral alcohol.
Materials:
-
1-Methylidenepyrrolizidine
-
(+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
Asymmetric Hydroboration:
-
To a solution of (+)-B-Chlorodiisopinocampheylborane (1.1 eq) in anhydrous THF at -25 °C, add a solution of 1-methylidenepyrrolizidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -25 °C for 4 hours.
-
-
Oxidation:
-
To the reaction mixture at -25 °C, add 3 M aqueous NaOH, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide, ensuring the temperature remains below 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis.
Table 1: Reaction Yields
| Step | Product | Typical Yield (%) |
| Boc Protection of L-Proline | N-Boc-L-proline | 90-95 |
| Reduction to N-Boc-L-prolinol | N-Boc-L-prolinol | 85-90 |
| Iodination of N-Boc-L-prolinol | N-Boc-2-iodomethylpyrrolidine | 75-85 |
| Deprotection and Cyclization to 1-Methylidenepyrrolizidine | 1-Methylidenepyrrolizidine | 60-70 |
| Asymmetric Hydroboration-Oxidation | This compound | 70-80 |
Table 2: Stereochemical Control
| Reaction Step | Product | Stereochemical Outcome | Typical Enantiomeric Excess (ee) (%) |
| Asymmetric Hydroboration-Oxidation | This compound | Enantioselective | >95 |
Conclusion
The protocols described herein provide a robust and reliable method for the asymmetric synthesis of chiral this compound. By utilizing a chiral pool starting material and a highly stereoselective hydroboration reaction, this synthetic route offers excellent control over the final product's stereochemistry. These detailed application notes are intended to facilitate the production of this important chiral building block for applications in drug discovery and development.
Diagram of the Key Stereodetermining Step
The following diagram illustrates the mechanism of the asymmetric hydroboration-oxidation, which is the key step in establishing the final stereocenter of the target molecule.
Caption: Mechanism of the key stereodetermining hydroboration step.
Application Notes and Protocols for the Extraction and Isolation of Pyrrolizidine Alkaloids from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by numerous plant species, predominantly within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2][3] These compounds serve as a chemical defense mechanism for plants against herbivores.[2][3] However, certain PAs, particularly the unsaturated ones, are of significant concern due to their hepatotoxic, genotoxic, and carcinogenic properties, posing a potential risk to human and animal health through the consumption of contaminated food, herbal medicines, and teas.[3][4][5][6]
The accurate detection, quantification, and toxicological assessment of PAs necessitate efficient and robust methods for their extraction from complex plant matrices and subsequent isolation for characterization and use as analytical standards. This document provides detailed application notes and standardized protocols for the most common and effective techniques used in this field. The analysis of PAs typically involves three main phases: extraction, separation, and identification.[7]
Extraction Techniques
The initial step in isolating PAs is their extraction from the raw plant material. The choice of method depends on the chemical nature of the target PAs (free bases vs. N-oxides), the plant matrix, and the intended subsequent analysis.[8] Both PAs and their corresponding N-oxides (PANOs) are often present in plants.[9]
Acid-Base Extraction (Liquid-Liquid Extraction)
This is a classic and widely used method that leverages the basicity of the alkaloid nitrogen atom. The general principle involves converting the alkaloids into their salt form (soluble in aqueous acid) to separate them from neutral organic materials like fats and chlorophyll. The aqueous solution is then made basic to convert the alkaloid salts back to their free base form, which can be extracted with an organic solvent.[9]
Workflow:
-
Acidification: Plant material is extracted with an acidic aqueous solution (e.g., sulfuric acid, hydrochloric acid) or acidified alcohol.[2][9] This protonates the nitrogen atom of the PAs, forming salts.
-
Defatting: The acidic extract is washed with a non-polar organic solvent (e.g., dichloromethane, petroleum ether) to remove lipids and other non-basic compounds.[9]
-
Basification: The aqueous layer is made alkaline (e.g., with ammonia) to deprotonate the PA salts, converting them back to their free base form.[9]
-
Organic Extraction: The free base PAs are extracted from the aqueous solution using an immiscible organic solvent like chloroform or dichloromethane.[9]
To extract the more polar N-oxides, they can be reduced to their corresponding tertiary bases prior to extraction using a reducing agent like zinc dust.[9]
Solid-Phase Extraction (SPE)
SPE is a modern, efficient, and selective method for sample clean-up and concentration, often yielding cleaner extracts than traditional liquid-liquid extraction.[8] Strong cation exchange (SCX) cartridges are commonly used, which retain the protonated PAs (both free bases and N-oxides) from an acidic solution.[9][10]
Workflow:
-
Initial Extraction: The plant material is first extracted with a solvent, typically an acidified aqueous or alcoholic solution (e.g., aqueous sulfuric acid).[4]
-
SPE Cartridge Conditioning: The SCX cartridge is conditioned with methanol and then water.[5][11]
-
Sample Loading: The acidic plant extract is passed through the conditioned cartridge. The positively charged PAs and PANOs are retained by the negatively charged sorbent.
-
Washing: The cartridge is washed with water and/or methanol to remove impurities that are not strongly retained.[11][12]
-
Elution: The retained PAs and PANOs are eluted from the cartridge using an ammoniated organic solvent (e.g., methanol with ammonia), which neutralizes the alkaloids, disrupting their interaction with the sorbent.[9][12][13]
Other Extraction Methods
Several other techniques are employed, often in combination with the principles above:
-
Maceration: Soaking the plant material in a solvent (e.g., methanol, ethanol) for an extended period.[2][8]
-
Reflux/Soxhlet Extraction: Continuous extraction with a hot solvent. While effective, prolonged high temperatures can potentially degrade some PAs.[2][8]
-
Ultrasonication: Using ultrasonic waves to accelerate solvent penetration into the plant material, often with an acidic solution.[2][4][8]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. PLE has been shown to provide significantly higher recovery rates compared to reference methods for some plant materials.[14]
-
Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical CO₂, often with a polar co-solvent like methanol, for extraction. It offers advantages such as the absence of hazardous organic solvents.[15][16][17]
Isolation and Purification Techniques
After obtaining a crude or semi-purified extract, chromatographic techniques are essential for separating individual PAs from the complex mixture.
-
Column Chromatography (CC): A fundamental technique for purification. Silica gel is a common stationary phase. The crude extract is loaded onto the column, and a solvent system (mobile phase) of increasing polarity is used to elute the compounds. Less polar compounds elute first, while more polar compounds like PAs are retained longer.[1]
-
Preparative Thin-Layer Chromatography (Prep-TLC): Used for isolating small quantities of compounds. The extract is applied as a band on a TLC plate, which is developed in a suitable solvent system. The separated bands corresponding to the PAs are then scraped off the plate, and the compound is eluted from the stationary phase with a strong solvent.[18]
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for both analysis and purification (preparative HPLC). Reversed-phase (e.g., C18) columns are frequently used, with mobile phases typically consisting of buffered aqueous solutions and organic solvents like acetonitrile or methanol.[4][9][19]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, which can irreversibly adsorb analytes. It has been successfully applied to the preparative separation of PAs from various plant species.[20]
Data Presentation: Extraction Efficiency and Yields
The efficiency of PA extraction can vary significantly depending on the plant matrix, the specific alkaloids, and the method used. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of PA Recovery Using Different Extraction Techniques
| Plant Species | Extraction Technique | Key Parameters | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Jacobaea vulgaris | Pressurized Liquid Extraction (PLE) | 5% Formic Acid, 100°C | Up to 174.4% (relative to reference method) | [14] |
| Tussilago farfara | Pressurized Liquid Extraction (PLE) | 1% Formic Acid, 100°C | Up to 156.5% (relative to reference method) | [14] |
| Symphytum officinale | Pressurized Liquid Extraction (PLE) | 5% Formic Acid, 125°C | Up to 288.7% (relative to reference method) | [14] |
| Honey (from Senecio jacobaea) | Solid-Phase Extraction | C18 SPE | 57 - 70% | [9] |
| Honey Matrix | Solid-Phase Extraction (MCX) | N/A | 64.5 - 103.4% | [19] |
| Milk Matrix | Solid-Phase Extraction (MCX) | N/A | 65.2 - 112.2% | [19] |
| Tea Matrix | Solid-Phase Extraction (MCX) | N/A | 67.6 - 107.6% |[19] |
Table 2: Examples of Total PA Content in Various Plant-Derived Products
| Product Type | Number of Samples Analyzed | Number of PA-Positive Samples | PA Content Range (in positive samples) | Reference |
|---|---|---|---|---|
| Liqueurs | 38 | 9 (24%) | Not detectable to 9.5 µg/kg | [6] |
| Elixirs | 10 | 7 (70%) | Up to 3121 µg/kg | [6] |
| Herbal Juices | 6 | 4 (67%) | Average of 4.4 µg/kg |[6] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for common extraction and isolation procedures.
Protocol 1: General Acid-Base Extraction for Total PAs (including N-oxides)
This protocol is adapted from standard procedures described in the literature.[9][18]
Materials:
-
Dried, ground plant material
-
Methanol
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Zinc dust
-
25% Ammonia solution (NH₄OH)
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beakers, filter paper, separatory funnel, rotary evaporator
Procedure:
-
Initial Extraction: a. Weigh 10 g of dried, ground plant material into a flask. b. Add 100 mL of methanol and reflux for 4 hours. c. Allow to cool, then filter the extract. Concentrate the filtrate to a thick residue using a rotary evaporator.
-
Acidification and Defatting: a. Redissolve the residue in 50 mL of 0.5 M H₂SO₄. b. Transfer the acidic solution to a separatory funnel and extract three times with 50 mL portions of dichloromethane to remove lipids and chlorophyll. Discard the organic layers.
-
Reduction of N-oxides: a. Transfer the aqueous layer to a beaker. b. Slowly add approximately 2 g of zinc dust while stirring. c. Stir the mixture for at least 4 hours at room temperature to reduce PA N-oxides to the corresponding free bases.
-
Basification and Extraction: a. Filter the mixture to remove the excess zinc dust. b. Cool the filtrate in an ice bath and carefully basify to pH 9-10 by adding 25% ammonia solution dropwise. c. Transfer the basic solution to a separatory funnel and extract four times with 50 mL portions of dichloromethane.
-
Drying and Concentration: a. Combine the organic extracts and dry over anhydrous sodium sulfate. b. Filter to remove the drying agent. c. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude total PA extract. The extract is now ready for chromatographic purification or analysis.
Protocol 2: Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge
This protocol is a synthesized procedure based on methods for honey and plant material.[4][11][12][13]
Materials:
-
Ground plant material or liquid sample (e.g., honey)
-
Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄)
-
SCX SPE Cartridges (e.g., 6 cc, 150 mg)
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent: 2.5-5% Ammoniated Methanol (freshly prepared)
-
Centrifuge tubes, SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation: a. For Plant Material: Weigh 1-2 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of 0.05 M H₂SO₄. Sonicate for 15 minutes or vortex for 10 minutes.[4][11] Centrifuge at >3800 x g for 10 minutes. Collect the supernatant.[4] b. For Honey: Weigh 5 g of honey into a 50 mL tube. Add 30 mL of 0.05 M H₂SO₄. Heat at 50°C for 10 minutes, then shake for 30 minutes. Centrifuge and collect the supernatant.[12]
-
SPE Cartridge Conditioning: a. Place the SCX cartridge on a vacuum manifold. b. Pass 5 mL of methanol through the cartridge. c. Pass 5 mL of deionized water to equilibrate the cartridge. Do not let the cartridge run dry.
-
Sample Loading: a. Load 2-10 mL of the acidic supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing: a. Wash the cartridge with 6 mL of deionized water to remove unretained impurities. b. Wash the cartridge with 6 mL of methanol to remove less-polar interferences. c. Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.[12]
-
Elution: a. Elute the retained PAs by passing two portions of 5 mL of ammoniated methanol through the cartridge. Collect the eluate.
-
Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. b. Reconstitute the residue in 1 mL of a suitable solvent for analysis (e.g., 5% methanol in water) for LC-MS/MS analysis.[11][13]
Visualizations
The following diagrams illustrate the workflows for PA extraction and isolation.
Caption: General workflow from plant material to isolated PAs.
Caption: Workflow for the Acid-Base extraction method.
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Quantitative and qualitative analysis of pyrrolizidine alkaloids in liqueurs, elixirs and herbal juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. bfr.bund.de [bfr.bund.de]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. phytojournal.com [phytojournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of (Hexahydro-1H-pyrrolizin-7a-yl)methanol
Introduction
(Hexahydro-1H-pyrrolizin-7a-yl)methanol, also known as isoretronecanol, is a necine base that forms the structural core of many pyrrolizidine alkaloids (PAs). PAs are a large group of natural toxins produced by various plant species worldwide. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs and their constituent necine bases in various matrices, including herbal products, food, and animal feed, are of significant importance for public health and safety.[1][2][3][4]
These application notes provide detailed protocols for the quantitative analysis of this compound, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which are widely recognized for their sensitivity and selectivity in the analysis of pyrrolizidine alkaloids.[1][4][5]
I. Analytical Methods Overview
The primary analytical approach for the quantification of this compound and other pyrrolizidine alkaloids is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte in complex matrices.
Key Analytical Techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS): This is the state-of-the-art method for the analysis of PAs, providing excellent separation efficiency and highly sensitive and specific detection through Multiple Reaction Monitoring (MRM).[1]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): A widely used and robust method for the quantification of PAs.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for PA analysis due to the low volatility of many PAs, GC-MS can be employed, often after derivatization, for the analysis of the necine bases like isoretronecanol.
II. Experimental Protocols
A. Protocol 1: Quantification of this compound in Plant Material using UHPLC-MS/MS
This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in plant-based matrices.[1][6]
1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
-
Extraction:
-
Weigh 2.0 g of the homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Extract the sample by ultrasonication for 15 minutes at room temperature.
-
Centrifuge the mixture at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
Neutralize the combined extracts to pH 7 with an ammonia solution.[6]
-
Filter the neutralized extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 2 x 5 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 x 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water).[6]
-
2. UHPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
UHPLC System: Agilent 1290 Infinity Binary LC system or equivalent.[2]
-
Column: Agilent Zorbax Extend-C18, 2.1 x 100 mm, 1.8 µm, or equivalent.[2]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[1]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For related pyrrolizidine alkaloids, characteristic fragments often include m/z 120 and 138 for retronecine-type structures.[8]
-
Gas: Nitrogen is typically used as the drying and collision gas.[1]
-
3. Quantification
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
B. Protocol 2: Derivatization-based HPLC Method for Total Retronecine Esters
For the quantification of total retronecine-type pyrrolizidine alkaloids, a derivatization method can be employed to produce a common chromophore that can be detected by HPLC with UV-Vis or Diode Array Detection (DAD). This method is useful when a multitude of different PAs are present and the primary interest is the total content of the toxic necine base.[3][9][10]
1. Derivatization Reaction
-
The extracted PAs are reacted with o-chloranil in a methanolic solution.[9][10]
-
This is followed by a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde in the presence of a Lewis acid like BF3).[10]
-
This two-step reaction produces a colored derivative of the retronecine core.[3][10]
-
The reaction is typically carried out at 25 °C for 4 hours for optimal yield.[10]
2. HPLC Analysis
-
HPLC System: Standard HPLC system with a DAD or UV-Vis detector.
-
Column: C18 column.[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and aqueous 0.01% triethylamine (adjusted to pH 4 with formic acid).[9]
-
Detection: The derivative can be detected at its maximum absorption wavelength, which is around 223 nm.[9]
3. Quantification
-
Quantification is achieved by comparing the peak area of the derivative from the sample to a calibration curve prepared from a known concentration of a retronecine-type PA standard that has undergone the same derivatization process.
III. Data Presentation
The following tables summarize typical quantitative data for the analysis of pyrrolizidine alkaloids using LC-MS/MS methods. These values can be used as a reference for the expected performance of the analytical methods.
Table 1: Method Performance for UHPLC-MS/MS Analysis of Pyrrolizidine Alkaloids
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | [1] |
| Recovery | 64.5–112.2% | [1] |
| Interday Precision (RSD) | < 15% | [1] |
| Intraday Precision (RSD) | < 15% | [1] |
Table 2: Example of LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Shim-pack™ GIST C18-HP (2.1×150 mm, 3 µm) | [7] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | [7] |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate | [7] |
| Flow Rate | 0.3 mL/min | [7] |
| Column Temperature | 30 °C | [7] |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization (ESI), Positive Mode | [1] |
| Detection | Multiple Reaction Monitoring (MRM) | [1] |
IV. Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Derivatization workflow for total retronecine ester analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative analysis of total retronecine esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. shimadzu.com [shimadzu.com]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 9. Determination of total retronecine esters-type hepatotoxic pyrrolizidine alkaloids in plant materials by pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantitative Analysis of (Hexahydro-1H-pyrrolizin-7a-yl)methanol in Biological Samples using LC-MS/MS
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a pyrrolizidine alkaloid (PA), in biological samples such as plasma and urine. Pyrrolizidine alkaloids are a class of naturally occurring toxins with known hepatotoxic, carcinogenic, and genotoxic properties, making their detection and quantification in biological matrices a critical aspect of toxicology and drug safety studies.[1][2] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for the analysis of PAs.[1][3] This document outlines detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Introduction
This compound is a saturated necine base, forming the core structure of many pyrrolizidine alkaloids. PAs are secondary metabolites produced by thousands of plant species, and can contaminate food, animal feed, and herbal remedies, posing a significant health risk to humans and animals.[4][5] Monitoring the levels of PAs and their metabolites in biological fluids is essential for assessing exposure and understanding their toxicokinetics. LC-MS/MS is the preferred analytical technique for this purpose due to its ability to provide accurate quantification at low concentrations, even in complex matrices.[6] This method is designed for researchers in drug metabolism, toxicology, and food safety, providing a robust framework for the reliable determination of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS grade methanol, acetonitrile, and water[7]
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma and urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good chromatographic separation.[2]
Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
Sample Preparation Protocol
A robust sample preparation protocol is crucial for removing matrix interferences and concentrating the analyte.[8] Solid Phase Extraction (SPE) is a highly effective method for cleaning up biological samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 500 µL aliquot of the sample, add 50 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[9]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 80% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for this compound and the chosen internal standard by infusing a standard solution directly into the mass spectrometer.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations. The linearity should be evaluated by the coefficient of determination (r²) which should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessed to determine if co-eluting matrix components suppress or enhance the analyte's ionization.
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% for QC samples |
| Precision (%RSD) | ≤ 15% for QC samples |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL[2] |
| Mean Extraction Recovery | e.g., >80% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of the bioanalytical method validation process.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the framework for method validation, offer a comprehensive guide for researchers. This method can be adapted for the analysis of other pyrrolizidine alkaloids and is suitable for applications in toxicology, pharmacokinetics, and food safety.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. youtube.com [youtube.com]
- 9. organomation.com [organomation.com]
Application Notes and Protocols: (Hexahydro-1H-pyrrolizin-7a-yl)methanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a valuable chiral building block in organic synthesis, particularly in the construction of molecules containing the pyrrolizidine alkaloid core. This bicyclic amino alcohol, with its defined stereochemistry, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its applications are prominent in medicinal chemistry and drug discovery, where it is utilized in the development of novel therapeutic agents, including neuroprotective and antiviral drugs. The pyrrolizidine structure provides a rigid framework that can be strategically functionalized to interact with biological targets. Furthermore, derivatives of this building block are intermediates in the synthesis of cholinergic agonists.[1] This document provides detailed application notes and protocols for the synthesis and utilization of this compound in organic synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Appearance | Solid-Liquid Mixture |
| Boiling Point | 70-71 °C at 2.8 mmHg |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[] |
| Storage | Store at room temperature. |
Applications in Organic Synthesis
The primary application of this compound lies in its use as a chiral precursor for the synthesis of more complex molecules, most notably pyrrolizidine alkaloids and their analogs. The hydroxyl group can be readily converted into other functional groups or used as a handle for extending the carbon chain, while the bicyclic nitrogen core often imparts specific biological activities.
A significant area of application is in medicinal chemistry, where fluorinated derivatives of this compound, such as ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, are employed as building blocks for novel therapeutic agents.[] The introduction of fluorine can enhance metabolic stability and binding affinity to target receptors.[] These fluorinated analogs are explored as scaffolds for neuroprotective agents, including GABA receptor modulators and acetylcholine receptor ligands, as well as for the development of antiviral compounds.[]
The general workflow for utilizing this compound as a chiral building block is depicted below.
Caption: General synthetic workflow using this compound.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound
This protocol is a representative method adapted from general procedures for the synthesis of pyrrolizidine scaffolds. The key step often involves a stereocontrolled cyclization reaction.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Materials:
-
L-Proline
-
Epichlorohydrin
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH)
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of L-Proline: To a solution of L-proline in a 1:1 mixture of THF and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature overnight. Acidify the solution with HCl and extract with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-proline.
-
Coupling with Epichlorohydrin: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-L-proline in anhydrous THF. Cool the solution to 0 °C and add sodium hydride portion-wise. Stir for 30 minutes, then add epichlorohydrin dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Intramolecular Cyclization: Quench the reaction carefully with water at 0 °C. Extract the product with ethyl acetate. The crude product is then treated with a base (e.g., sodium ethoxide in ethanol) to promote intramolecular cyclization to the corresponding pyrrolizidinone precursor.
-
Reduction to the Amino Alcohol: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF. Cool to 0 °C and slowly add a solution of the pyrrolizidinone precursor in THF. After the addition is complete, heat the reaction mixture to reflux and stir for 12 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Overall Yield | 30-40% |
| Enantiomeric Excess (ee) | >98% |
| Purity (by NMR) | >95% |
Protocol 2: Synthesis of a Pyrrolizidine Alkaloid Analog
This protocol illustrates the use of this compound as a starting material for the synthesis of a more complex molecule.
Reaction Scheme:
Caption: Elaboration of the chiral building block to a pyrrolizidine alkaloid analog.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
A suitable carboxylic acid (e.g., senecioic acid for a specific natural product analog)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Hydroxyl Group (Mesylation): Dissolve this compound and triethylamine in anhydrous DCM at 0 °C under an inert atmosphere. Add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
Esterification: To a solution of the desired carboxylic acid and the crude mesylate in anhydrous DCM, add DCC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrolizidine alkaloid analog.
Quantitative Data for a Representative Reaction:
| Substrate | Reagent | Product | Yield |
| This compound | Senecioic Acid | Turneforcidine Senecioate | 75-85% |
Conclusion
This compound is a highly valuable and versatile chiral building block for the stereoselective synthesis of pyrrolizidine alkaloids and related compounds of interest in drug discovery and development. The protocols provided herein offer a foundation for the synthesis and application of this important synthetic intermediate. The ability to introduce a predefined stereocenter at the core of a complex molecule makes this building block an essential tool for medicinal and synthetic chemists.
References
Pharmacological Applications of (Hexahydro-1H-pyrrolizin-7a-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (hexahydro-1H-pyrrolizin-7a-yl)methanol scaffold is a key structural motif found in a variety of natural and synthetic compounds, notably as the necine base in many pyrrolizidine alkaloids. While the natural occurrence of certain pyrrolizidine alkaloids is associated with toxicity, synthetic derivatives of the core this compound structure are emerging as promising candidates in drug discovery. This heterocyclic framework provides a rigid, three-dimensional structure that is amenable to chemical modification, allowing for the exploration of diverse pharmacological activities.
These application notes provide an overview of the current and potential pharmacological applications of this compound derivatives, with a focus on anticancer, antiviral, and neurological research. While comprehensive pharmacological data for simple ester derivatives of this core structure are limited in publicly available literature, the information presented herein is based on the demonstrated potential of the scaffold and data from more complex analogs.
I. Anticancer Applications
Derivatives of the broader pyrrolizine scaffold have demonstrated significant potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
A. Cytotoxic Activity of Pyrrolizine Derivatives
Several novel pyrrolizine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. While these compounds are structurally more complex than simple esters of this compound, their activity highlights the potential of the core pyrrolizine structure in oncology.
Table 1: In Vitro Cytotoxicity of Novel Pyrrolizine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | MCF-7 (Breast Cancer) | < 2.73 | [1] |
| PC-3 (Prostate Cancer) | < 2.73 | [1] | |
| 14b | MCF-7 (Breast Cancer) | < 2.73 | [1] |
| PC-3 (Prostate Cancer) | < 2.73 | [1] | |
| 14c | MCF-7 (Breast Cancer) | < 2.73 | [1] |
| PC-3 (Prostate Cancer) | < 2.73 | [1] | |
| 14d | MCF-7 (Breast Cancer) | < 2.73 | [1] |
| PC-3 (Prostate Cancer) | < 2.73 | [1] |
Note: The compounds listed are complex pyrrolizine derivatives and not direct esters of this compound. Data is presented to illustrate the potential of the pyrrolizine scaffold.
B. Mechanism of Action: Apoptosis Induction
Studies on active pyrrolizine derivatives suggest that their anticancer effects are mediated, at least in part, through the activation of the caspase signaling cascade, a key pathway in apoptosis.[1]
References
Application Notes: Derivatization of the Hydroxyl Group in (hexahydro-1H-pyrrolizin-7a-yl)methanol
Introduction
(Hexahydro-1H-pyrrolizin-7a-yl)methanol is a bicyclic amino alcohol scaffold that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including cholinergic agonists. The primary hydroxyl group is a key functional handle for molecular elaboration. Derivatization of this group, typically through esterification or etherification, is a critical step to protect it during subsequent synthetic transformations or to introduce specific functionalities that modulate the molecule's biological activity and physicochemical properties. These application notes provide detailed protocols for two common and effective derivatization strategies: acetylation to form an ester and silylation to form a silyl ether.
General Experimental Workflow
The overall process for the derivatization of this compound follows a standard synthetic chemistry workflow, encompassing reaction setup, monitoring, product isolation (workup), and purification.
Figure 1: General workflow for the derivatization of this compound.
Protocol 1: Acetylation via Ester Formation
This protocol describes the O-acetylation of the primary hydroxyl group using acetic anhydride with pyridine as a base and catalyst.[1][2] The acetyl group is a small, stable protecting group that can be readily removed under basic conditions.
Chemical Reaction
Figure 2: Reaction scheme for the acetylation of this compound.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Toluene
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq. per hydroxyl group) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of dry methanol to consume excess acetic anhydride.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual pyridine.[2]
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally, brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield the desired acetylated product.
Data Summary Table for Acetylation
| Entry | Acetic Anhydride (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.5 | Pyridine (excess) | Pyridine | RT | 4 | ||
| 2 | 2.0 | Pyridine (excess) | DCM | RT | 4 | ||
| 3 | 1.5 | Pyridine (excess) | Pyridine | 0 -> RT | 6 |
Protocol 2: Silylation for Silyl Ether Formation
This protocol details the protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This is a robust protecting group, stable to a wide range of reaction conditions but readily cleaved by fluoride ion sources. The use of a hindered silyl chloride like TBDMSCl ensures high selectivity for the primary alcohol.[3]
Chemical Reaction
Figure 3: Reaction scheme for the silylation of this compound.
Experimental Protocol
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM or DMF.[3]
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically slower in DCM compared to DMF but allows for a simpler workup.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[3]
-
If DMF was used as the solvent, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 times). If DCM was used, separate the organic layer.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure silyl ether.
Data Summary Table for Silylation
| Entry | TBDMSCl (eq.) | Imidazole (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.2 | 2.5 | DMF | RT | 2 | ||
| 2 | 1.2 | 2.5 | DCM | RT | 8 | ||
| 3 | 1.5 | 3.0 | DCM | RT | 6 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridine is toxic and flammable; handle with care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Dichloromethane is a suspected carcinogen.
-
Acyl chlorides and silyl chlorides are moisture-sensitive and corrosive; handle under anhydrous conditions.
References
Application Notes & Protocols for Determining the Biological Activity of (hexahydro-1H-pyrrolizin-7a-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro evaluation of the biological activity of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are a diverse class of natural products known for a wide spectrum of biological effects, ranging from significant toxicity to potential therapeutic applications.[1][2][3] The following protocols are designed to screen for cytotoxic, hepatotoxic, neuroprotective, and anti-inflammatory properties, which are common activities associated with this class of compounds.[4][5][6][7]
Assessment of Cytotoxicity and Hepatotoxicity
Pyrrolizidine alkaloids are well-documented for their potential hepatotoxicity.[5][8][9] Therefore, initial screening for cytotoxic effects, particularly in liver-derived cell lines, is a critical first step in characterizing the biological activity of this compound.
1.1. Application Note: Cytotoxicity Screening in HepG2 Cells
The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in cell viability in the presence of the test compound suggests potential cytotoxicity.
1.2. Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of this compound on HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
1.3. Data Presentation: Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) after 48h |
| Vehicle Control | 100 ± 5.6 |
| 1 | 98.2 ± 4.9 |
| 10 | 85.7 ± 6.1 |
| 50 | 62.3 ± 5.3 |
| 100 | 45.1 ± 4.8 |
| 250 | 21.9 ± 3.9 |
| 500 | 8.4 ± 2.1 |
1.4. Visualization: General Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Assessment of Neuroprotective Activity
Some heterocyclic compounds are explored for their effects on the central nervous system.[10][] An in vitro model of neurotoxicity can be used to assess the potential neuroprotective effects of this compound. The SH-SY5Y human neuroblastoma cell line is a common model for such studies. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin that generates oxidative stress.[12]
2.1. Application Note: Neuroprotection Against Oxidative Stress
This assay evaluates the ability of this compound to protect SH-SY5Y cells from 6-OHDA-induced cell death. The protective effect is quantified by measuring cell viability.
2.2. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Objective: To determine if this compound can protect SH-SY5Y neuronal cells from 6-OHDA-induced toxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[12]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.[12]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to the pre-treated wells.[12]
-
Controls: Include wells for vehicle control, 6-OHDA only, and compound only.
-
Incubation: Incubate the plates for 24 hours at 37°C.[12]
-
Assessment of Cell Viability: Perform the MTT assay as described in section 1.2 to determine cell viability.
2.3. Data Presentation: Neuroprotective Efficacy Against 6-OHDA Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 6.2 |
| 6-OHDA (100 µM) | - | 48.5 ± 5.1 |
| Compound + 6-OHDA | 1 | 55.3 ± 4.9 |
| Compound + 6-OHDA | 10 | 72.8 ± 5.8 |
| Compound + 6-OHDA | 50 | 85.1 ± 6.5 |
2.4. Visualization: Signaling Pathway for Neuroprotection against Oxidative Stress
Caption: Potential mechanism of neuroprotection against oxidative stress.
Assessment of Anti-inflammatory Activity
Given that some related compounds are being investigated for anti-inflammatory properties, it is pertinent to screen this compound for such activity.[][13] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to mimic an inflammatory response.
3.1. Application Note: Inhibition of Nitric Oxide Production
LPS stimulation of RAW 264.7 cells induces the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay can be used to measure the amount of nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
3.2. Experimental Protocol: Nitric Oxide Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS, Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated, LPS only, compound only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
3.3. Data Presentation: Inhibition of Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (Unstimulated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| Compound + LPS | 10 | 22.1 ± 1.9 | 14.3 |
| Compound + LPS | 50 | 15.4 ± 1.5 | 40.3 |
| Compound + LPS | 100 | 9.7 ± 1.1 | 62.4 |
3.4. Visualization: LPS-Induced Inflammatory Signaling Pathway
Caption: Inhibition of the LPS-induced inflammatory pathway.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [ouci.dntb.gov.ua]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of Pyrrolizidine Alkaloids | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 12. benchchem.com [benchchem.com]
- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocols for Pyrrolizidine Alkaloids: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) from various matrices. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, sensitive and robust analytical methods are crucial for the detection and quantification of these contaminants in food, herbal products, and dietary supplements.[1][2][3][4] Solid-phase extraction is a widely used technique for sample clean-up and concentration of PAs prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
The following sections detail SPE protocols using different sorbents, including reversed-phase (C18) and cation-exchange (MCX, SCX) materials, which are effective for isolating these basic compounds.[5][6][7] The protocols are tailored for common matrices where PA contamination is a concern, such as honey, herbal materials, and tea.
General Workflow for PA Analysis
The typical analytical workflow for pyrrolizidine alkaloids involves an initial acidic liquid extraction to solubilize both the free base PAs and their N-oxide forms, followed by SPE for purification and enrichment.[1][8]
Caption: General experimental workflow for the extraction and analysis of pyrrolizidine alkaloids.
Application Note 1: Cation-Exchange SPE for PAs in Honey
This protocol utilizes a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) sorbent. Under acidic conditions, the tertiary amine group of PAs is protonated, allowing for strong retention on the cation-exchange sorbent.[7] Interfering substances can be washed away with organic solvents, and the PAs are subsequently eluted with a basic solution that neutralizes the charge.[7]
Experimental Protocol
1. Sample Preparation:
-
Weigh 2 to 10 grams of homogenized honey into a centrifuge tube.[7][9]
-
Shake vigorously until the honey is completely dissolved (approximately 30 minutes).[9]
-
Centrifuge the solution at approximately 4000 x g for 10 minutes.[9]
-
Collect the supernatant for SPE.
2. Solid-Phase Extraction (MCX/SCX):
-
Conditioning: Condition an MCX or SCX SPE cartridge (e.g., 150 mg, 6 cc) sequentially with 3 mL of methanol and 3 mL of water.[7]
-
Sample Loading: Load 2 mL of the supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.[2][7]
-
Washing:
-
Elution: Elute the PAs from the cartridge with two aliquots of 3 mL of 5% ammoniated methanol. Collect the eluate.
3. Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water).[9]
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injection.[9]
Caption: Workflow for cation-exchange SPE of pyrrolizidine alkaloids from honey.
Quantitative Data
The following table summarizes recovery data for various PAs from honey using cation-exchange SPE.
| Pyrrolizidine Alkaloid | Spiking Level (µg/kg) | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Senecionine | 25 | Honey | MCX | 95.3 | [11] |
| Lycopsamine | 25 | Honey | MCX | 89.1 | [11] |
| Echimidine | 25 | Honey | MCX | 92.4 | [11] |
| Retrorsine | 25 | Honey | MCX | 98.2 | [11] |
| Intermedine | 25 | Honey | MCX | 88.7 | [11] |
| Senkirkine | 25 | Honey | MCX | 103.4 | [11] |
Application Note 2: Reversed-Phase SPE for PAs in Herbal Materials
This protocol is suitable for plant materials such as teas, herbs, and spices. It employs a reversed-phase (C18) sorbent. The initial acidic extract is neutralized before loading to ensure retention of the less polar free base PAs.
Experimental Protocol
1. Sample Preparation:
-
Weigh 1-2 grams of homogenized, dry plant material into a centrifuge tube.[6][7]
-
Add 20 mL of an extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).[6][12]
-
Extract using sonication for 15 minutes or vortexing for 10 minutes.[6][7]
-
Centrifuge the mixture at approximately 4000 x g for 10 minutes.[6]
-
Collect the supernatant.
-
Neutralize the extract to pH 7 with an ammonia solution.[6]
-
Filter the neutralized extract before SPE.[6]
2. Solid-Phase Extraction (C18):
-
Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of water.[6]
-
Sample Loading: Load 10 mL of the neutralized and filtered extract onto the cartridge.[6]
-
Washing: Wash the cartridge with two portions of 5 mL of water to remove polar interferences.[6]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[6]
-
Elution: Elute the PAs with two portions of 5 mL of methanol.[6]
3. Final Processing:
-
Evaporate the combined eluate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the initial LC mobile phase.[6]
-
Filter the sample before analysis.
Caption: Workflow for reversed-phase SPE of pyrrolizidine alkaloids from herbal materials.
Quantitative Data
The following table summarizes recovery and limit of quantification (LOQ) data for PAs from herbal tea using an LC-MS/MS method with SPE clean-up.
| Pyrrolizidine Alkaloid | Matrix | LOQ (ng/g) | Recovery (%) | Reference |
| Senecionine | Herbal Tea | 0.4 | 75-115 | [13] |
| Lycopsamine | Herbal Tea | 0.5 | 75-115 | [13] |
| Echimidine | Herbal Tea | 0.4 | 75-115 | [13] |
| Retrorsine | Herbal Tea | 0.4 | 75-115 | [13] |
| Intermedine | Herbal Tea | 0.5 | 75-115 | [13] |
| Senkirkine | Herbal Tea | 0.2 | 75-115 | [13] |
| Heliotrine | Herbal Tea | 0.3 | 75-115 | [13] |
Discussion
The choice of SPE sorbent is critical and depends on the specific PAs of interest and the complexity of the sample matrix.[5]
-
Cation-Exchange (SCX/MCX): These sorbents are highly effective for the simultaneous isolation of PAs and their N-oxides, providing high yields and cleaner extracts by leveraging the basic nature of the alkaloids.[5] This is often the preferred method for complex matrices like honey and herbal medicines.[7][12]
-
Reversed-Phase (C18): C18 sorbents are useful but may require neutralization of the acidic extract prior to loading to retain the less polar free-base PAs. This method is effective but may result in less selective cleanup compared to cation-exchange, as other non-polar matrix components can also be retained.
-
Matrix Effects: Despite SPE clean-up, matrix effects can still influence the accuracy of LC-MS/MS analysis, particularly in complex samples like tea.[2] The use of matrix-matched calibration standards or stable isotope-labeled internal standards is highly recommended to compensate for these effects and ensure accurate quantification.[6][9]
These protocols provide a robust foundation for the extraction and analysis of pyrrolizidine alkaloids. Method validation, including the assessment of recovery, precision, linearity, and limits of detection and quantification, is essential for ensuring reliable results in routine analysis.[3][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. bfr.bund.de [bfr.bund.de]
- 7. waters.com [waters.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bfr.bund.de [bfr.bund.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Optimization of reaction conditions for (hexahydro-1H-pyrrolizin-7a-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the catalytic hydrogenation of retronecine.
Issue 1: Low or No Product Yield
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Question: We are experiencing very low yields or no formation of this compound during the catalytic hydrogenation of retronecine. What are the potential causes and solutions?
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Answer: Low or no product yield in this reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.
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Catalyst Inactivity: The catalyst (e.g., Platinum oxide, Raney Nickel) is crucial for the reaction. Its activity can be compromised by:
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Improper Activation: Ensure that the catalyst is properly activated according to the manufacturer's instructions or standard laboratory procedures. For instance, Platinum oxide (PtO₂) requires pre-reduction to platinum black in the reaction solvent under a hydrogen atmosphere before the addition of the substrate.
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Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or from the reaction apparatus. Common poisons for hydrogenation catalysts include sulfur compounds, halides, and strong bases. Ensure high-purity reagents and solvents are used, and the glassware is scrupulously clean.
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Insufficient Amount: The catalyst loading might be too low. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.
-
-
Poor Quality of Starting Material: The retronecine used may contain impurities that inhibit the reaction. It is advisable to purify the starting material if its quality is questionable.
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: Ensure a sufficient and constant pressure of hydrogen is maintained throughout the reaction. For laboratory-scale synthesis, this is typically between atmospheric pressure and 50 psi.
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or improve the reaction rate. However, excessive heat can lead to side reactions.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
-
-
Inefficient Agitation: Proper mixing is essential in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface. Use a high-quality stir bar and a stir plate with sufficient power, or a mechanical stirrer for larger-scale reactions.
-
Issue 2: Formation of Side Products
-
Question: We are observing significant formation of side products in our synthesis of this compound. How can we minimize these?
-
Answer: The formation of side products is a common challenge. The following points should be considered:
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Over-reduction: Prolonged reaction times or harsh conditions (high temperature or pressure) can lead to the over-reduction of the desired product or other functional groups in the molecule. Careful monitoring of the reaction is key to stopping it once the starting material is consumed.
-
Hydrogenolysis: In some cases, carbon-oxygen or carbon-nitrogen bonds can be cleaved under hydrogenation conditions, a process known as hydrogenolysis. To minimize this, using a less active catalyst or milder reaction conditions might be necessary.
-
Stereoisomer Formation: The reduction of retronecine can lead to the formation of different stereoisomers of this compound. The stereoselectivity is often dependent on the choice of catalyst and solvent. For instance, different catalysts can favor the formation of either cis or trans isomers. It is advisable to consult the literature for catalyst systems that provide the desired stereoselectivity.
-
Incomplete Reaction: If the reaction is stopped prematurely, the product mixture will contain unreacted starting material, which can complicate purification.
-
Issue 3: Difficulty in Product Purification
-
Question: We are facing challenges in purifying the final product, this compound. What are the recommended purification methods?
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Answer: The purification of this compound can be approached using several standard laboratory techniques.
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Filtration: The first step after the reaction is the careful removal of the solid catalyst by filtration. This is typically done by passing the reaction mixture through a pad of celite or a similar filter aid to ensure all fine catalyst particles are removed.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the crude product. A solvent system of dichloromethane and methanol, often with a small amount of ammonium hydroxide to prevent the product from streaking on the column, is typically used. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for achieving high purity.
-
Distillation: For liquid products, distillation under reduced pressure (Kugelrohr) can be an effective purification technique, provided the compound is thermally stable.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes to this compound?
-
Answer: The two most frequently cited synthetic routes are:
-
Question: What catalysts are typically used for the hydrogenation of retronecine?
-
Answer: The most common catalysts for the hydrogenation of retronecine and related compounds are platinum-based catalysts, such as Platinum oxide (PtO₂, Adams' catalyst), and Raney Nickel. The choice of catalyst can influence the stereochemical outcome of the reaction.
-
Question: What are the typical solvents used for this reaction?
-
Answer: Common solvents for the catalytic hydrogenation of retronecine include lower alcohols like methanol and ethanol, as well as acetic acid. The choice of solvent can affect the reaction rate and, in some cases, the selectivity.
-
Question: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On TLC, the disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
Question: What are the safety precautions I should take during this synthesis?
-
Answer:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources. Use appropriate equipment designed for hydrogenation reactions.
-
Catalysts: Some hydrogenation catalysts, like Raney Nickel and platinum on carbon, can be pyrophoric (ignite spontaneously in air), especially when dry and containing adsorbed hydrogen. Handle them with care, preferably under a blanket of inert gas or solvent.
-
Solvents: The organic solvents used are typically flammable. Handle them with appropriate care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the catalytic hydrogenation of retronecine is provided below. This protocol is a representative procedure based on established methods for similar transformations.
Synthesis of this compound via Catalytic Hydrogenation of Retronecine
-
Materials:
-
Retronecine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
-
Standard laboratory glassware for hydrogenation
-
-
Procedure:
-
Catalyst Pre-reduction: In a hydrogenation flask, add Platinum(IV) oxide (5-10 mol%) and anhydrous ethanol.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and refill it with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the catalyst suspension vigorously under a hydrogen atmosphere (typically 1-3 atm) until the black platinum catalyst is formed (the brown PtO₂ will turn black).
-
Reaction: Dissolve retronecine in anhydrous ethanol.
-
Carefully introduce the solution of retronecine into the hydrogenation flask containing the pre-reduced catalyst.
-
Re-seal the flask, evacuate, and refill with hydrogen gas (three times).
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically after 2-4 hours, when the starting material is no longer detectable), carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% ammonium hydroxide).
-
Data Presentation
The following tables summarize quantitative data from studies on the optimization of reaction conditions for the synthesis of structurally related pyrrolizidine derivatives. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for a Related Pyrrolizidine Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 10 | 25 | 12 | 75 |
| 2 | Ethanol | 10 | 25 | 12 | 82 |
| 3 | Dichloromethane | 10 | 25 | 24 | 45 |
| 4 | Toluene | 10 | 50 | 8 | 68 |
| 5 | Ethanol | 5 | 25 | 24 | 65 |
| 6 | Ethanol | 15 | 25 | 8 | 85 |
Note: This data is representative and based on the synthesis of a related pyrrolizidine derivative. Actual results for the synthesis of this compound may vary.
Table 2: Effect of Different Catalysts on a Related Pyrrolizidine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PtO₂ | Ethanol | 25 | 4 | 92 | 10:1 |
| 2 | Raney Ni | Methanol | 50 | 6 | 85 | 5:1 |
| 3 | Pd/C | Ethanol | 25 | 12 | 78 | 3:1 |
| 4 | Rh/C | Methanol | 25 | 8 | 88 | 15:1 |
Note: This data is representative and illustrates how catalyst choice can impact yield and stereoselectivity in the synthesis of related pyrrolizidine alkaloids.
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting flowchart for low yield in catalytic hydrogenation.
References
Technical Support Center: Optimizing the Synthesis of (Hexahydro-1H-pyrrolizin-7a-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and purity of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a crucial building block in pharmaceutical development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of retronecine. This reaction reduces the double bond in the pyrrolizidine ring, yielding a mixture of two main diastereomers: isoretronecanol and trachelanthamidine. The overall reaction involves the saturation of the pyrrolizidine core.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include:
-
Controlling Diastereoselectivity: The hydrogenation of retronecine produces a mixture of isoretronecanol and trachelanthamidine. Controlling the ratio of these diastereomers is a key challenge, often influenced by the choice of catalyst and reaction conditions.
-
Achieving High Yield: Incomplete reaction, side reactions, and catalyst deactivation can lead to lower than expected yields.
-
Product Purification: Separating the desired diastereomer from the other, as well as from unreacted starting material and any side products, can be complex and requires efficient purification techniques.
-
Catalyst Poisoning: The nitrogen atom in the pyrrolizidine ring or impurities in the starting material can poison the catalyst, leading to reduced activity and incomplete conversion.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material (retronecine) and the appearance of the product(s).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of products and byproducts, confirmed by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinylic proton signals of retronecine and the appearance of new aliphatic proton signals of the saturated products.
Troubleshooting Guides
Issue 1: Low or No Conversion of Retronecine
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. For Pd/C, a brief pre-activation by stirring under a hydrogen atmosphere in the reaction solvent before adding the substrate may be beneficial. |
| Catalyst Poisoning | Purify the retronecine starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Increase the catalyst loading. Consider using a more poison-resistant catalyst, such as Platinum(IV) oxide (PtO₂). |
| Insufficient Hydrogen Pressure | Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. Increase the hydrogen pressure if your equipment safely allows. For balloon hydrogenation, ensure the balloon is adequately filled and that there is a positive pressure of hydrogen. |
| Poor Catalyst-Substrate Contact | Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. Use a solvent in which the retronecine is fully soluble. |
| Incorrect Solvent Choice | Ensure the solvent is appropriate for the chosen catalyst and is of high purity. Protic solvents like ethanol or methanol are generally effective. For debenzylation-type reactions, acetic acid can be a good solvent as it protonates the heteroatom, facilitating the reaction.[1] |
Issue 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of catalyst has a significant impact on diastereoselectivity. Experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel) to determine the best option for your desired diastereomer. The stereochemistry of the reduction can be influenced by the metal's ability to coordinate with the substrate. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the approach of the substrate to the catalyst surface, thereby affecting the stereochemical outcome.[2] Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetic acid). |
| Reaction Temperature | Temperature can affect the energy barrier for the formation of different diastereomeric transition states. Try running the reaction at a lower temperature to enhance selectivity. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Separation of Diastereomers | Optimize the column chromatography conditions. Use a high-quality silica gel with a suitable solvent system. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, purify the crude product using column chromatography to separate the product from the more polar retronecine. |
| Formation of Side Products | Characterize the side products using GC-MS or LC-MS to understand their structure. Adjust the reaction conditions (e.g., catalyst, temperature, reaction time) to minimize their formation. For example, hydrogenolysis of the hydroxyl group is a potential side reaction that can be minimized by using a less aggressive catalyst or milder conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Retronecine
Objective: To synthesize this compound (a mixture of isoretronecanol and trachelanthamidine) from retronecine.
Materials:
-
Retronecine
-
Catalyst (e.g., 10% Pd/C, PtO₂)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve retronecine in the chosen solvent.
-
Carefully add the catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (typically several hours to overnight).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Safety Note: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. Catalysts like Pd/C can be pyrophoric when dry and should be handled with care.
Protocol 2: Purification by Column Chromatography
Objective: To separate the diastereomers of this compound.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of dichloromethane and methanol, with a small amount of ammonium hydroxide to prevent tailing)
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired products.
-
Combine the pure fractions of each diastereomer and concentrate them under reduced pressure to obtain the purified products.
Data Presentation
Table 1: Comparison of Catalysts for Retronecine Hydrogenation (Illustrative)
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Isoretronecanol:Trachelanthamidine) |
| 10% Pd/C | Ethanol | 1 | 25 | 12 | 95 | 3:1 |
| PtO₂ | Acetic Acid | 3 | 25 | 8 | 98 | 1:5 |
| Rh/C | Methanol | 4 | 50 | 6 | 92 | 1:2 |
| Raney Ni | Ethanol | 4 | 60 | 10 | 88 | 2:1 |
Note: The data in this table is illustrative and intended to show how different catalysts can influence the outcome of the reaction. Actual results may vary depending on the specific experimental conditions.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for Isoretronecanol and Trachelanthamidine (in CDCl₃)
| Position | Isoretronecanol ¹H (δ, ppm) | Isoretronecanol ¹³C (δ, ppm) | Trachelanthamidine ¹H (δ, ppm) | Trachelanthamidine ¹³C (δ, ppm) |
| 1 | ~3.5-3.7 (m) | ~65.0 | ~3.9-4.1 (m) | ~63.0 |
| 2 | ~1.8-2.0 (m) | ~34.0 | ~1.7-1.9 (m) | ~33.0 |
| 3 | ~2.9-3.1 (m) | ~54.0 | ~2.8-3.0 (m) | ~53.0 |
| 5 | ~2.5-2.7 (m) | ~54.5 | ~2.4-2.6 (m) | ~53.5 |
| 6 | ~1.9-2.1 (m) | ~26.0 | ~1.8-2.0 (m) | ~25.0 |
| 7 | ~1.5-1.7 (m) | ~30.0 | ~1.4-1.6 (m) | ~29.0 |
| 8 | ~4.0-4.2 (m) | ~76.0 | ~3.4-3.6 (m) | ~75.0 |
| 9 | ~3.6-3.8 (dd) | ~60.0 | ~3.5-3.7 (dd) | ~59.0 |
Note: This is generalized data. Actual chemical shifts may vary slightly depending on the specific NMR instrument and conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound diastereomers.
Caption: Troubleshooting logic for low yield in the catalytic hydrogenation of retronecine.
References
Technical Support Center: Stereoselective Synthesis of Pyrrolizidine Alkaloids
Welcome to the technical support center for the stereoselective synthesis of pyrrolizidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges in this field.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolizidine alkaloids, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Cyclization Reactions
Question: My cyclization reaction to form the pyrrolizidine core is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of the bicyclic pyrrolizidine scaffold is a common challenge. The stereochemical outcome is often influenced by the substrate, reagents, and reaction conditions. Here are several strategies to troubleshoot poor diastereoselectivity:
-
Substrate Control: The stereocenters present in your acyclic precursor can direct the stereochemical course of the cyclization.
-
Chiral Auxiliaries: Employing a chiral auxiliary on your starting material can provide a strong facial bias during the cyclization step. Proline and its derivatives are commonly used chiral synthons for this purpose.[1]
-
Existing Stereocenters: The relative stereochemistry of substituents on the precursor chain can influence the transition state geometry of the cyclization. For instance, in the synthesis of alexine, the stereochemistry of hydroxyl groups on the pyrrolidine precursor dictates the final stereochemical outcome.[2][3]
-
-
Reagent-Controlled Stereoselection: The choice of reagents can have a profound impact on diastereoselectivity.
-
Bulky Reagents: Using sterically demanding reagents can favor the formation of one diastereomer over another by minimizing steric interactions in the transition state.
-
Lewis Acids: Lewis acids can coordinate to heteroatoms in the substrate, locking it into a specific conformation and thereby directing the approach of the nucleophile or electrophile. For example, Lewis acid-catalyzed intramolecular ene reactions have been used for the diastereoselective synthesis of pyrrolizidine and indolizidine ring systems.[4] The use of MgBr₂·OEt₂ and BF₃·OEt₂ has been shown to influence the stereoselective allylation in the synthesis of alexine stereoisomers.[2][3]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[5] Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal conditions.
-
Caption: A systematic workflow for optimizing enantioselectivity in asymmetric catalysis.
Issue 3: Difficulty in Separating Stereoisomers
Question: My reaction produces a mixture of stereoisomers that are proving very difficult to separate by standard column chromatography. What other techniques can I try?
Answer: The separation of stereoisomers of pyrrolizidine alkaloids can be challenging due to their similar physical properties. [6]When standard silica gel chromatography fails, consider the following approaches:
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral Stationary Phases: Chiral HPLC is a powerful technique for separating enantiomers and can also be effective for diastereomers. A wide variety of chiral stationary phases are commercially available.
-
Reverse-Phase HPLC: For polar, polyhydroxylated alkaloids like alexine, reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) can provide good separation.
-
-
Gas Chromatography (GC):
-
Derivatization: Volatile derivatives of the alkaloids can be prepared to facilitate separation by GC. Trimethylsilyl (TMS) derivatives are commonly used. [4] * Chiral GC Columns: Similar to chiral HPLC, chiral GC columns can be used to separate enantiomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for the separation of stereoisomers, often providing faster separations and using less organic solvent.
-
Crystallization:
-
Diastereomeric Salt Formation: If your product is an amine, you can form diastereomeric salts by reacting it with a chiral acid (e.g., tartaric acid, camphorsulfonic acid). These diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
-
Direct Crystallization: In some cases, one diastereomer may crystallize preferentially from a mixture.
-
Table 1: Comparison of Separation Techniques for Pyrrolizidine Alkaloid Stereoisomers
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution for enantiomers and diastereomers. | Can be expensive; requires specialized columns. |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Good for polar compounds; widely available. | May not resolve all stereoisomers. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds. |
| SFC | Separation using a supercritical fluid as the mobile phase. | Fast separations; reduced solvent consumption. | Requires specialized equipment. |
| Fractional Crystallization | Differences in solubility of diastereomeric salts. | Can be cost-effective for large-scale separations. | Success is not guaranteed; can be labor-intensive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the stereoselective synthesis of pyrrolizidine alkaloids?
A1: A variety of chiral starting materials are employed. Proline and its derivatives, such as pyroglutamic acid, are popular chiral pool starting materials due to their inherent stereochemistry which can be elaborated into the pyrrolizidine core. [1][7]Carbohydrates, like D-glucose and α-D-mannofuranoside, are also frequently used as they provide a rich source of stereocenters. [2] Q2: What are some common protecting group strategies used in the synthesis of polyhydroxylated pyrrolizidine alkaloids like alexine?
A2: The synthesis of polyhydroxylated alkaloids requires a careful protecting group strategy to differentiate between multiple hydroxyl and amino groups. [8]Common strategies include:
-
Orthogonal Protecting Groups: Using protecting groups that can be removed under different conditions. For example, a Boc group (acid-labile) can be used for the nitrogen, while silyl ethers (fluoride-labile) and benzyl ethers (hydrogenolysis) can be used for the hydroxyl groups. [9][10]* Selective Protection/Deprotection: Taking advantage of the different reactivity of primary versus secondary hydroxyl groups. For instance, a primary hydroxyl group can often be selectively protected with a bulky silyl group in the presence of secondary hydroxyls.
-
Common Protecting Groups:
-
For Amines: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl).
-
For Hydroxyls: Silyl ethers (e.g., TBS, TIPS), Benzyl (Bn), PMB (p-methoxybenzyl), Acetal/Ketal protection for diols.
-
Q3: How can I confirm the relative and absolute stereochemistry of my synthesized pyrrolizidine alkaloid?
A3: A combination of spectroscopic and analytical techniques is used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Coupling constants (J-values) can provide information about the dihedral angles between protons and thus the relative stereochemistry.
-
NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): These experiments show through-space correlations between protons that are close to each other, which is invaluable for determining relative stereochemistry.
-
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided that a suitable single crystal can be obtained.
-
Mass Spectrometry (MS): While MS itself does not directly provide stereochemical information, fragmentation patterns can sometimes be used to distinguish between stereoisomers, especially when coupled with a separation technique like LC or GC. [11]* Chiral Chromatography: Comparison of the retention time of the synthesized product with that of an authentic sample on a chiral column can confirm the absolute stereochemistry.
Experimental Protocols
Key Experiment: Stereoselective Reduction using Luche Reduction
This protocol is relevant for the synthesis of (+)-alexine, where an inversion of configuration at an allylic hydroxy center is required. [3] Objective: To achieve the diastereoselective reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.
Reaction Scheme: Enone → Allylic Alcohol (with desired stereochemistry)
Reagents and Materials:
-
α,β-unsaturated ketone (substrate)
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the α,β-unsaturated ketone and CeCl₃·7H₂O in a mixture of MeOH and DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add NaBH₄ portion-wise to the cooled solution. The reaction is typically fast.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic alcohol.
Table 2: Representative Yields and Diastereoselectivities in Pyrrolizidine Alkaloid Synthesis
| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| [3+2] Annulation | Chiral α-amino aldehyde | 1,3-bis(silyl)propene | Pyrrolidine precursor | - | Stereoselective | [2] |
| Double (1,3)-Dipolar Cycloaddition | α-imino ester | AgOAc / (S)-QUINAP | Pyrrolizidine | 89 | 87% ee | [12] |
| Luche Reduction | Enone intermediate | NaBH₄/CeCl₃ | Allylic alcohol for (+)-alexine | - | Diastereoselective | [3] |
| Aminocyclization | Mesylated alcohol | - | Pyrrolizidine core | - | - | [2][3] |
| Reductive Amination | Keto-ester | H₂, Pd/C | Pyrrolizidine lactam | - | - | [2] |
Note: Specific yields and selectivities are highly dependent on the exact substrate and reaction conditions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 12. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of (hexahydro-1H-pyrrolizin-7a-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of (hexahydro-1H-pyrrolizin-7a-yl)methanol.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, which contains a tertiary amine.[1] This asymmetry can compromise resolution, accuracy, and the overall reliability of the analytical method.[1] The ideal chromatographic peak is symmetrical, often referred to as a Gaussian peak.[2] A tailing factor greater than 1.2 is generally considered indicative of significant peak tailing.[3]
Question 1: What are the primary chemical causes of peak tailing for this compound?
Answer:
The primary chemical cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[4] This is mainly due to:
-
Silanol Interactions: Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[2] At a mobile phase pH above 3, these silanols can become ionized (SiO-) and interact electrostatically with the protonated form of the basic analyte. This strong, secondary retention mechanism leads to delayed elution and asymmetrical peaks.[4]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present. This can result in peak broadening and tailing.[5] For consistent chromatography, it is recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa.[6]
Question 2: How can I mitigate peak tailing caused by silanol interactions?
Answer:
To minimize peak tailing arising from silanol interactions, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2 and 4) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) is a common and effective approach.[3][7] At low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated basic analyte.[8]
-
Use of End-Capped Columns: Employ a high-quality, end-capped HPLC column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to reduce their activity.[4]
-
Alternative Stationary Phases: Consider using columns with alternative stationary phases that are less prone to silanol interactions. These include polar-embedded phases or columns based on hybrid silica-organic materials.[1]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) in the mobile phase can help to mask the residual silanol sites and improve peak shape.[9][10]
Question 3: What are the potential instrumental and physical causes of peak tailing?
Answer:
Besides chemical interactions, peak tailing can also be caused by issues within the HPLC system itself:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. To check for this, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was likely the issue.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2] Ensure that all connections are made with minimal lengths of narrow-bore tubing.
-
Column Degradation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample path and cause peak tailing or splitting.[4] Using a guard column can help protect the analytical column from contamination and physical damage.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of pyrrolizidine alkaloids like this compound?
A1: A common starting point for the analysis of pyrrolizidine alkaloids is reversed-phase HPLC using a C18 column. A typical mobile phase would consist of a gradient elution with water and acetonitrile or methanol, both containing an acidic modifier such as 0.1% formic acid to improve peak shape.[7]
Q2: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
A2: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent properties, which can alter the selectivity and potentially reduce secondary interactions with the stationary phase. It is often worthwhile to screen both solvents during method development.
Q3: Is a UV detector suitable for the analysis of this compound?
A3: While UV detection is possible, this compound lacks a strong chromophore, which will result in poor sensitivity. Detection is often performed at low UV wavelengths (around 220 nm), but this can suffer from high background interference.[7] For sensitive and specific detection, mass spectrometry (MS) is the preferred method.[7]
Q4: How do I prepare samples containing pyrrolizidine alkaloids for HPLC analysis?
A4: Sample preparation often involves an acidic extraction followed by a cleanup step using solid-phase extraction (SPE).[11] A common procedure is to extract the sample with an aqueous acid solution (e.g., 0.05 M sulfuric acid), followed by purification on a strong cation exchange (SCX) SPE cartridge.[11] The alkaloids are then eluted from the cartridge with a basic methanolic solution, evaporated, and reconstituted in the initial mobile phase.[11]
Data Summary
The following table summarizes the expected impact of key HPLC parameters on the peak shape of basic compounds like this compound.
| Parameter | Condition 1 | Expected Tailing Factor (As) | Condition 2 | Expected Tailing Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.2 - 1.5 | Lowering the pH protonates residual silanols, reducing secondary interactions with the basic analyte.[4] |
| Column Type | Standard C18 | > 1.8 | End-capped C18 | 1.1 - 1.4 | End-capping chemically blocks active silanol groups, leading to more symmetrical peaks.[4] |
| Analyte Concentration | High (overload) | > 2.5 | Low (diluted) | 1.0 - 1.3 | High concentrations saturate the stationary phase, causing peak distortion. Dilution restores a normal peak shape.[4] |
| Buffer Strength | 5 mM | > 1.7 | 25 mM | 1.2 - 1.5 | Higher buffer concentrations can mask the effects of residual silanols, improving peak symmetry.[9] |
Experimental Protocols
Protocol 1: HPLC Method for Pyrrolizidine Alkaloid Analysis
This protocol is a general guideline for the analysis of pyrrolizidine alkaloids and should be optimized for this compound.
-
HPLC System: Agilent 1260 Infinity LC or equivalent.[11]
-
Column: C18, e.g., 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[7]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector: Mass Spectrometer (preferred) or UV at 220 nm.[7]
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. moravek.com [moravek.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Solubility Challenges with (Hexahydro-1H-pyrrolizin-7a-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (hexahydro-1H-pyrrolizin-7a-yl)methanol in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a heterocyclic compound containing a pyrrolizidine core. It is often used as a chemical intermediate in the synthesis of pharmaceutical compounds, notably as a building block for cholinergic agonists.[1] Its structure includes a tertiary amine and a hydroxyl group, which influence its physicochemical properties.
Q2: What is the expected aqueous solubility of this compound?
Q3: Why am I observing a precipitate when I try to dissolve this compound in my aqueous buffer?
Precipitation upon addition to an aqueous buffer is a common issue for compounds with limited water solubility. This can happen if you are diluting a stock solution prepared in an organic solvent into the aqueous buffer, causing the compound to "crash out" as the solvent polarity changes abruptly. It may also indicate that you are exceeding the compound's intrinsic solubility in the aqueous medium at that specific pH and temperature.
Q4: Can the N-oxide form of this compound be more soluble in water?
Yes, for many pyrrolizidine alkaloids, the N-oxide derivatives are significantly more water-soluble than their tertiary amine counterparts.[2][3][4] This is a key consideration if you have the flexibility to use or synthesize the N-oxide form for your experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous solutions.
Issue 1: The compound does not dissolve in the aqueous buffer.
-
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that you are observing undissolved solid material.
-
Gentle Agitation & Warming: Try stirring or vortexing the solution. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution and solubility, but be cautious of potential degradation.
-
Sonication: Brief sonication can help to break up solid aggregates and enhance dissolution.
-
Issue 2: A precipitate forms when diluting an organic stock solution into an aqueous buffer.
This is a frequent challenge when the compound is more soluble in organic solvents than in water.
-
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation during dilution.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes key strategies to improve the aqueous solubility of this compound, along with their primary mechanisms of action.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Protonation of the tertiary amine at pH values below its pKa increases the proportion of the more soluble, ionized form. | Determine the pKa of the compound. Ensure the final pH is compatible with your experimental system and does not cause compound degradation. |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) is added to the aqueous solution to increase the overall solvent polarity and solvating power for the compound. | The final concentration of the co-solvent should be minimized and tested for its effect on the experimental system (e.g., cell viability, enzyme activity). Always include a vehicle control. |
| Surfactants | Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase. | Select a non-ionic or zwitterionic surfactant (e.g., Polysorbate 80, Cremophor EL) to minimize protein denaturation. The surfactant concentration should be above its critical micelle concentration (CMC). |
| Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the compound, enhancing its solubility. | The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule. |
Experimental Protocols
Protocol 1: pH-Modification for Solubility Enhancement
-
Determine the pKa: If not available, estimate the pKa of the tertiary amine of this compound using chemical prediction software.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the estimated pKa.
-
Solubility Testing:
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Protocol 2: Co-solvent Titration for Stock Solution Preparation
-
Select Co-solvents: Choose water-miscible organic solvents such as DMSO, ethanol, or propylene glycol.
-
Prepare Co-solvent/Water Mixtures: Prepare a series of co-solvent and water mixtures in varying ratios (e.g., 100:0, 90:10, 70:30, 50:50 v/v).
-
Determine Solubility:
-
Add an excess amount of this compound to each co-solvent/water mixture.
-
Follow steps 3.3 and 3.4 from Protocol 1 to determine the solubility in each mixture.
-
-
Select Optimal Mixture: Choose the mixture with the lowest percentage of organic co-solvent that achieves the desired stock solution concentration.
Signaling Pathway and Logical Relationships
As this compound is an intermediate for cholinergic agonists, understanding the cholinergic signaling pathway is relevant for researchers using its derivatives.
Caption: Cholinergic signaling pathway and the action of a cholinergic agonist.
References
- 1. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preventing degradation of (hexahydro-1H-pyrrolizin-7a-yl)methanol during storage
This technical support center provides guidance on the proper storage and handling of (hexahydro-1H-pyrrolizin-7a-yl)methanol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[1][2][3][4] For long-term storage, maintaining a cool and dry environment is crucial.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, compounds belonging to the broader class of pyrrolizidine alkaloids (PAs) are known to be susceptible to degradation under certain conditions.[5][6] Potential degradation pathways include:
-
Hydrolysis: PAs can undergo hydrolysis, particularly in alkaline solutions.[5][6]
-
Oxidation: The nitrogen atom in the pyrrolizidine ring can be oxidized to form N-oxides.[5][7]
-
Photodegradation: Exposure to UV radiation can lead to the degradation of PAs.[6]
Q3: Is this compound sensitive to light?
A3: Based on the general behavior of pyrrolizidine alkaloids, exposure to UV light can cause degradation.[6] Therefore, it is recommended to store the compound in a dark place or use amber-colored vials to protect it from light.[3][4]
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents are known to be incompatible with this compound.[2] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or air (oxidation). | Ensure the container is tightly sealed and consider storing it in a desiccator. If the product is a solid-liquid mixture, changes might indicate instability.[8] |
| Unexpected results in experiments (e.g., lower than expected activity) | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, light exposure). Run a purity analysis (e.g., HPLC) to check for degradation products. |
| Precipitation in solution | Poor solubility or degradation in the chosen solvent. | Check the solubility of the compound in your solvent system. Pyrrolizidine alkaloids are generally more soluble in acidic solutions.[5] If degradation is suspected, prepare fresh solutions before use. |
Experimental Protocols
Protocol 1: Stability Indicating Method using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of this compound and detect potential degradants.
Objective: To separate the intact compound from its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Forced Degradation Studies: To generate potential degradation products and test the method's specificity, subject the compound to stress conditions. This is a common practice in pharmaceutical stability studies.[9][10]
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Photodegradation: Expose the sample to UV light.
-
Thermal Degradation: Heat the sample at an elevated temperature (e.g., 60°C).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a common starting point for the analysis of pyrrolizidine alkaloids.
-
Column: A C18 column is typically used.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Injection: Inject the standard solution and the stressed samples into the HPLC system.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the standard. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks.
Visualizations
Degradation Troubleshooting Workflow
Caption: A flowchart for troubleshooting potential degradation issues.
Potential Degradation Pathways
Caption: Potential degradation pathways based on the chemistry of pyrrolizidine alkaloids.
References
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. 2097518-76-6|((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|BLD Pharm [bldpharm.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
Troubleshooting low yields in the extraction of pyrrolizidine alkaloids from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction of pyrrolizidine alkaloids (PAs) from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My extraction is resulting in a very low yield of pyrrolizidine alkaloids. What are the potential causes and how can I improve it?
A1: Low yields of PAs can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshooting this issue:
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Inadequate Sample Preparation: The physical form of your plant material significantly impacts extraction efficiency. Large particles have a smaller surface area-to-volume ratio, limiting solvent access to the target alkaloids.
-
Troubleshooting: Ensure your plant material is finely ground or powdered to maximize the surface area for solvent penetration. Techniques like homogenization or pulverization of dried or frozen material are recommended.[1]
-
-
Incorrect Solvent Selection: Pyrrolizidine alkaloids, including their N-oxide forms, exhibit varying polarities. Using a solvent with inappropriate polarity will result in poor extraction.
-
Troubleshooting: PAs and their N-oxides are generally more soluble in polar solvents.[1] Methanol or ethanol are commonly used.[2] Acidifying the solvent can further enhance the extraction of these basic compounds. Consider using a 1% methanolic solution of tartaric acid or dilute aqueous solutions of organic or mineral acids.[1][3]
-
-
Suboptimal Extraction Conditions (Time and Temperature): The duration and temperature of extraction are critical. Insufficient time will lead to incomplete extraction, while excessive heat can cause degradation of the alkaloids.
-
Troubleshooting: Optimize the extraction time and temperature for your specific plant matrix and extraction method. For instance, prolonged Soxhlet extraction at high temperatures has been shown to decrease PA yield.[1] Maceration may require longer periods (e.g., 18 hours), while techniques like ultrasonic or microwave-assisted extraction can significantly reduce the time required.[4][5]
-
-
Presence of N-oxides: A significant portion of PAs in plants can exist as N-oxides, which have different solubility profiles than their free base counterparts.
-
Troubleshooting: To extract total PAs, it is often necessary to reduce the N-oxides to their corresponding tertiary amines. This can be achieved by adding a reducing agent like zinc dust to an acidified extract.[2]
-
-
Incomplete Cell Lysis: The plant cell wall can act as a barrier, preventing the solvent from reaching the intracellular alkaloids.
-
Troubleshooting: In addition to grinding, employing extraction techniques that promote cell disruption, such as sonication or microwave-assisted extraction, can improve yields.
-
-
Degradation of Pyrrolizidine Alkaloids: PAs can be susceptible to degradation under certain conditions.
Q2: My extract contains a high level of impurities, such as chlorophyll and fats, which are interfering with downstream analysis. How can I clean up my extract?
A2: The co-extraction of non-target compounds is a common challenge. A multi-step clean-up strategy is often necessary.
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
-
Troubleshooting: After the initial extraction (e.g., with methanol), the extract can be dried, redissolved in a dilute acidic solution, and then washed with a nonpolar solvent like dichloromethane or petroleum ether. This will remove neutral organic compounds like chlorophyll and fats, while the protonated alkaloids remain in the aqueous acidic phase.[2]
-
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for purifying and concentrating analytes from complex mixtures.
-
Troubleshooting: Strong cation exchange (SCX) SPE cartridges are widely used for PA purification.[2][6] The crude extract is loaded onto the cartridge, which retains the positively charged alkaloids. The cartridge is then washed to remove neutral and anionic impurities, and the PAs are subsequently eluted with a suitable solvent, often a mixture of methanol and ammonia.[2][7]
-
Q3: I am unsure which extraction technique is best suited for my research. Can you provide a comparison?
A3: The choice of extraction technique depends on various factors, including the nature of the plant material, the scale of the extraction, and the available equipment. Below is a summary of common techniques with their advantages and disadvantages.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent for an extended period.[1] | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods.[5] |
| Percolation | Passing a solvent through the plant material packed in a column.[1] | Can be more efficient than maceration. | Requires more specialized equipment (percolator). |
| Soxhlet Extraction | Continuous extraction with a fresh portion of distilled solvent.[1] | Efficient for exhaustive extraction. | Can be time-consuming, and the high temperature may degrade thermolabile compounds.[1] |
| Sonication (Ultrasonic-Assisted Extraction) | Using high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[1] | Faster than maceration, can be performed at lower temperatures. | May not be suitable for large-scale extractions. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material, accelerating extraction.[1] | Very fast, uses less solvent. | Requires specialized microwave extraction equipment. |
| Pressurized Liquid Extraction (PLE) | Using solvents at elevated temperatures and pressures to increase extraction efficiency.[1] | Fast, efficient, and requires less solvent. | Requires expensive, specialized equipment. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Pyrrolizidine Alkaloids
This protocol is a standard method for the extraction and purification of PAs from dried plant material.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Initial Extraction:
-
Extract the powdered material with methanol or ethanol, either through maceration (soaking for several hours or overnight) or reflux.[2]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
-
Acidification and Defatting:
-
Reduction of N-oxides (Optional but Recommended for Total PA Quantification):
-
To the remaining aqueous acidic solution, add zinc dust in small portions with stirring to reduce the PA N-oxides to their free base forms.[2]
-
Allow the reaction to proceed for several hours, then filter to remove the excess zinc.
-
-
Basification and Final Extraction:
-
Make the acidic solution basic (pH 9-10) by adding a base such as ammonia.
-
Extract the alkaloids from the basic solution with a solvent like dichloromethane or ethyl acetate.[2]
-
-
Final Steps:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.
-
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol describes a common procedure for purifying PA extracts using a strong cation exchange (SCX) cartridge.
-
Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing methanol followed by deionized water through it.[9]
-
-
Sample Loading:
-
Dissolve the crude extract in a dilute acidic solution and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water to remove unretained compounds.[9]
-
Further wash with a solvent of intermediate polarity (e.g., methanol/water mixture) to remove weakly retained impurities.
-
-
Elution:
-
Elute the retained pyrrolizidine alkaloids with a basic methanolic solution (e.g., 2.5% ammonia in methanol).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., methanol/water).[9]
-
Visual Guides
A troubleshooting workflow for addressing low yields in pyrrolizidine alkaloid extraction.
Key factors that can lead to the degradation of pyrrolizidine alkaloids during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bfr.bund.de [bfr.bund.de]
Technical Support Center: Method Development for Separating Diastereomers of Substituted Hexahydropyrrolizinyl Methanols
Welcome to the technical support center for the separation of substituted hexahydropyrrolizinyl methanol diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in method development.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of substituted hexahydropyrrolizinyl methanol diastereomers often challenging?
A1: Diastereomers are stereoisomers that are not mirror images of each other and thus have different physicochemical properties. However, for structurally similar compounds like substituted hexahydropyrrolizinyl methanols, these differences can be very subtle. This makes their separation by standard chromatographic techniques challenging, often requiring highly selective methods to achieve baseline resolution.[1][2]
Q2: What are the primary analytical techniques for separating these diastereomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][3][4][] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed, often with chiral stationary phases (CSPs) to enhance selectivity.[6][7] SFC is often favored for its speed and lower solvent consumption.[][8] Crystallization-induced diastereomer transformation is another potential, though less common, method.[9][10][11]
Q3: How do I choose an appropriate chromatographic column?
A3: Column selection is critical. For NP-HPLC, unmodified silica or cyano-bonded phases can be effective.[12] For RP-HPLC, C18 columns are a common starting point, but other phases like phenyl-hexyl or biphenyl may offer different selectivity.[13] Chiral stationary phases, such as those based on polysaccharides (e.g., Chiralpak®, Chiralcel®), are often necessary to achieve separation, even for diastereomers.[1][3][7]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for this work?
A4: Yes, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) in a mixture.[14][15] The principle lies in the fact that corresponding nuclei in diastereomers are in chemically non-equivalent environments, leading to different chemical shifts in the NMR spectrum.[15][16] Advanced techniques like band-selective pure shift NMR can help resolve overlapping signals in complex spectra.[17]
Troubleshooting Guide
Chromatography (HPLC & SFC)
Problem 1: Poor or No Resolution of Diastereomer Peaks
-
Possible Cause: The stationary phase lacks sufficient selectivity for the diastereomers.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution (RP-HPLC): Vary the organic modifier (e.g., switch between acetonitrile and methanol) and the aqueous phase pH. The ratio of the mobile phase components can significantly impact selectivity.[13]
-
Solution (NP-HPLC): Systematically adjust the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol/ethanol). Small percentages of additives can also influence the separation.[18]
-
Solution (SFC): Optimize the co-solvent (e.g., methanol, ethanol, isopropanol) percentage and consider adding additives like diethylamine for basic compounds.[19]
-
-
Possible Cause: The column temperature is not optimized.
-
Solution: Vary the column temperature. Lower temperatures can sometimes improve the resolution of stereoisomers.[20]
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions between the basic nitrogen of the hexahydropyrrolizinyl core and acidic silanols on the silica-based stationary phase.
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
Problem 3: Irreproducible Retention Times
-
Possible Cause: Lack of column equilibration between injections.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when running gradients.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. For SFC, ensure consistent CO₂ density by controlling pressure and temperature.
-
Data Presentation
Table 1: Starting Conditions for HPLC Method Development
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Column | Silica, Cyano (CN), or Chiral Stationary Phase (e.g., Chiralpak IA, AD) | C18, Phenyl-Hexyl, or Chiral Stationary Phase (e.g., Chiralcel OJ-RH) |
| Mobile Phase | Hexane/Isopropanol (90:10) or Hexane/Ethanol (90:10) | Acetonitrile/Water (50:50) or Methanol/Water (50:50) |
| Additive | 0.1% Diethylamine (for basic compounds) | 0.1% Trifluoroacetic Acid or Formic Acid (for acidic mobile phase) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) | UV (e.g., 220 nm) or Mass Spectrometry (MS) |
Table 2: Starting Conditions for SFC Method Development
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Column | Chiral Stationary Phase (e.g., Chiralpak IC-3, Chiralcel OD-H) |
| Mobile Phase | Supercritical CO₂ / Methanol (or Ethanol) |
| Gradient | Start with a low percentage of co-solvent (e.g., 5%) and increase to 40-50% |
| Additive | 0.1% Diethylamine or Ammonium Acetate |
| Back Pressure | 150 bar |
| Flow Rate | 2-3 mL/min |
| Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Generic HPLC Method Development for Diastereomer Separation
-
Column Selection: Begin with a standard C18 column (for RP-HPLC) or a silica column (for NP-HPLC). If no separation is achieved, screen other achiral phases (e.g., Phenyl-Hexyl, Cyano) and a selection of chiral stationary phases.
-
Mobile Phase Screening:
-
RP-HPLC: Screen different organic modifiers (acetonitrile and methanol) with an aqueous phase (e.g., water with 0.1% formic acid). Run a generic gradient from 5% to 95% organic over 15-20 minutes.
-
NP-HPLC: Screen different polar modifiers (isopropanol and ethanol) in a non-polar solvent (e.g., hexane). Run a generic gradient from 2% to 30% polar modifier over 15-20 minutes. Add 0.1% diethylamine for these basic analytes.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition by running shallower gradients or isocratic methods around the elution conditions. Adjust the temperature and flow rate to improve resolution and analysis time.[2]
Protocol 2: Derivatization for Indirect Separation
For challenging separations, diastereomers can be derivatized with a chiral derivatizing agent to form new diastereomeric compounds that may be more easily separated on a standard achiral column.[][6][19]
-
Reagent Selection: Choose an enantiomerically pure chiral derivatizing agent that reacts with the hydroxyl group of the hexahydropyrrolizinyl methanol. Examples include Mosher's acid chloride ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other chiral acids/isocyanates.[2][]
-
Reaction: In an anhydrous aprotic solvent (e.g., dichloromethane), react the diastereomeric mixture with the chiral derivatizing agent in the presence of a suitable base (e.g., pyridine or triethylamine).
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous work-up. Purify the resulting diastereomeric esters by flash chromatography if necessary.
-
Chromatographic Separation: Develop a separation method for the newly formed diastereomeric esters on a standard achiral column (e.g., silica or C18) using the protocols described above.
Visualizations
Caption: A workflow for developing a separation method.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing High-Pressure Extraction for Pyrrolizidine Alkaloid Removal
Welcome to the technical support center for optimizing high-pressure extraction (HPE) for the removal of pyrrolizidine alkaloids (PAs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during high-pressure extraction experiments for pyrrolizidine alkaloid removal.
Issue 1: Low Pyrrolizidine Alkaloid (PA) Extraction Yield
| Possible Cause | Recommended Solution |
| Incorrect Solvent/Modifier | The polarity of the extraction solvent is crucial. PAs and their N-oxides are polar, so polar organic solvents or aqueous solutions are preferred.[1] Consider using acidified aqueous solutions (e.g., with formic acid, acetic acid, or sulfuric acid) or adding polar modifiers like methanol or ethanol to supercritical CO2.[2][3][4][5][6][7] |
| Suboptimal Pressure | Pressure is a significant factor in HPE.[6][7] For Pressurized Liquid Extraction (PLE), ensure the pressure is sufficient to maintain the solvent in a liquid state at the operating temperature. For Supercritical Fluid Extraction (SFE), operating at pressures that are too low can lead to incomplete recovery.[8] Experiment with a range of pressures (e.g., 150-250 bar for SFE) to find the optimal setting for your specific matrix.[3][4][5] |
| Inadequate Temperature | Higher temperatures can increase extraction efficiency.[9] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[10] For PLE, a temperature range of 50-125 °C has been shown to be effective.[2] For SFE, a typical range is 40-60 °C.[3][4][5] |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the solvent to penetrate the matrix and solubilize the target alkaloids. For SFE, extraction times of 20-60 minutes have been used.[3][4][5] |
| Improper Sample Preparation | The particle size of the plant material affects the surface area available for extraction.[10] Grinding the sample to a smaller, uniform particle size can enhance extraction efficiency. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| System Clogging | High pressure can result from clogging in the column, tubing, or filters.[11] To identify the clog, disconnect components one by one. If a component is clogged, it may need to be cleaned or replaced.[11] For salt deposits, flushing with water may be effective.[11] |
| Fluctuations in Pressure or Temperature | Inconsistent pressure and temperature control can lead to variable extraction yields.[10] Ensure your system's pressure and temperature controllers are calibrated and functioning correctly. |
| Non-Homogeneous Sample | Ensure the plant material is thoroughly homogenized before extraction to guarantee that each subsample is representative. |
| Variable Flow Rate | The flow rate of the extraction fluid influences mass transfer.[10] Maintain a consistent and optimized flow rate throughout your experiments. |
Issue 3: Co-extraction of Undesirable Compounds
| Possible Cause | Recommended Solution |
| Low Selectivity of Extraction Fluid | The selectivity of the extraction can be adjusted by modifying the solvent system.[12] For SFE, altering the pressure and temperature can fine-tune the solvating power of the supercritical fluid. The addition of a co-solvent can also enhance selectivity. |
| Inappropriate Extraction Parameters | Excessively high pressure or temperature can lead to the extraction of a broader range of compounds, including undesirable ones like chlorophyll.[8] Optimize your parameters to target the PAs specifically. |
| Need for Post-Extraction Cleanup | A post-extraction solid-phase extraction (SPE) cleanup step can be employed to remove interferences and protect the analytical column.[13] Cation-exchange SPE cartridges are often used for PA cleanup.[6][13] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for high-pressure extraction of PAs?
A1: The primary parameters to optimize are pressure, temperature, the type and concentration of the solvent or modifier, and the extraction time.[2][3][4][5][6][7] The particle size of the plant material is also an important consideration.[10]
Q2: What are the advantages of using high-pressure extraction methods like PLE and SFE over traditional methods for PA removal?
A2: High-pressure methods offer several advantages, including reduced extraction time and lower solvent consumption compared to conventional techniques like maceration or Soxhlet extraction.[2][14] SFE, in particular, is considered a green technology as it often uses non-toxic and non-flammable carbon dioxide as the solvent.[15]
Q3: How can I improve the selectivity of my extraction to minimize the co-extraction of other compounds?
A3: To improve selectivity, you can carefully adjust the extraction parameters. In SFE, modifying the density of the supercritical fluid by changing the pressure and temperature allows for more targeted extraction.[14] The addition of a polar co-solvent like methanol or ethanol can also alter the polarity of the fluid and enhance selectivity for PAs.[3][4][5][12]
Q4: What are some common safety precautions to take when working with high-pressure extraction systems?
A4: Always operate the equipment according to the manufacturer's instructions. Ensure all fittings and seals are in good condition to prevent leaks. Use appropriate personal protective equipment. Be aware of the potential hazards associated with high pressures and the solvents being used.
Q5: How do I validate my method for PA removal?
A5: Method validation should include assessing parameters such as recovery, repeatability, and limits of quantification (LOQ). Spiking experiments, where a known amount of a PA standard is added to a blank matrix, can be used to determine recovery. Repeatability is assessed by performing multiple extractions under the same conditions. The LOQ should be low enough to meet regulatory requirements.
Data Presentation
Table 1: Optimized Parameters for Supercritical Fluid Extraction (SFE) of a Pyrrolidine Alkaloid from Piper amalago Leaves [3][4][5]
| Parameter | Optimized Value |
| Pressure | 200 bar |
| Temperature | 40°C |
| Co-solvent | Methanol (5% v/v) |
| Extraction Time | 60 min |
| Resulting Yield | ≈3.8 mg/g |
Table 2: Investigated Parameters for High-Pressure Extraction (HPE) for PA Removal from Chrysanthemum morifolium [6][7]
| Parameter | Investigated Range | Optimal Value |
| Pressure | 0.1–200 MPa | 124 MPa |
| Number of Cycles | 1–5 | 1 |
| Acetic Acid Concentration | 0–10% | 10% |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) for Pyrrolizidine Alkaloids
This protocol is a general guideline based on principles of PLE for PA extraction.[2]
-
Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Cell Loading: Pack the extraction cell with the ground plant material.
-
Parameter Setup:
-
Set the extraction temperature (e.g., between 50-125°C).
-
Set the pressure to a level sufficient to keep the solvent in its liquid state (e.g., 10 MPa).
-
Select the extraction solvent. An aqueous solution with an acid modifier (e.g., 1-5% formic or acetic acid) is often effective.
-
-
Extraction Process:
-
The system will heat the extraction cell to the set temperature.
-
The solvent will be pumped into the cell until the set pressure is reached.
-
A static extraction period allows the solvent to penetrate the sample matrix.
-
The system will then flush the cell with fresh solvent to collect the extract.
-
-
Extract Collection: The extract is collected in a vial.
-
Post-Extraction: The collected extract can then be prepared for analysis, which may include a cleanup step using solid-phase extraction (SPE).
Protocol 2: Supercritical Fluid Extraction (SFE) for Pyrrolizidine Alkaloids
This protocol provides a general workflow for SFE of PAs.[3][4][5]
-
Sample Preparation: Dry and grind the plant material to a consistent particle size.
-
Extractor Loading: Load the ground material into the extraction vessel.
-
Parameter Setup:
-
Set the extraction pressure (e.g., 150-250 bar).
-
Set the extraction temperature (e.g., 40-60°C).
-
Set the carbon dioxide flow rate.
-
If using a co-solvent, set the pump for the desired percentage (e.g., 5% methanol).
-
-
Extraction Process:
-
The system will bring the CO2 to a supercritical state by controlling the pressure and temperature.
-
The supercritical CO2, with or without a co-solvent, will flow through the extraction vessel, dissolving the PAs.
-
-
Fraction Collection: The pressure is reduced in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Analysis: The collected extract is then dissolved in a suitable solvent for quantification by methods such as HPLC-MS/MS.
Visualizations
Caption: A logical workflow for troubleshooting common issues in high-pressure extraction.
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Avoid These Common Pressure Mistakes in Extraction - Cannabis Tech Insights Blog [theharvestercompany.com]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating the Challenges: An In-Depth Look at Supercritical Fluid Extraction of Plant Oils [greenskybio.com]
- 11. nacalai.com [nacalai.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
Technical Support Center: Enhancing the Stability of (Hexahydro-1H-pyrrolizin-7a-yl)methanol for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (hexahydro-1H-pyrrolizin-7a-yl)methanol. The information is designed to address common challenges encountered during long-term stability studies and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage and experimentation?
A1: Based on the behavior of the broader class of pyrrolizidine alkaloids, the stability of this compound can be influenced by several factors:
-
pH: Acidic and basic conditions can promote hydrolysis of ester functionalities if present, or catalyze other degradation pathways.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[1] Pyrrolizidine alkaloid N-oxides are often found in higher concentrations than their corresponding free bases in some matrices.[4]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[1][2]
-
Matrix Effects: The compound's stability can vary significantly depending on the matrix it is in, such as herbal preparations or honey.[5][6]
Q2: I am observing unexpected degradation of my compound. What are the initial troubleshooting steps?
A2: If you suspect degradation, consider the following:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
-
Analyze Blank Samples: Analyze a sample of your solvent or matrix without the compound to rule out interfering peaks from the background.
-
Perform a Forced Degradation Study: A forced degradation or stress testing study can help identify the likely degradation pathways and products.[3][7] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[1][7]
-
Utilize Appropriate Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective method for analyzing pyrrolizidine alkaloids and their degradation products.[5]
Q3: How can I proactively enhance the stability of this compound in my formulations?
A3: To improve stability, consider these approaches:
-
pH Adjustment: Buffer your formulation to a pH where the compound exhibits maximum stability. This can be determined through a pH-rate profile study.
-
Addition of Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants may be beneficial.
-
Use of Protectants: For light-sensitive compounds, use of amber vials or other light-blocking containers is crucial.
-
Lyophilization: For long-term storage of solid samples, lyophilization (freeze-drying) can enhance stability by removing water.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | Perform a stability study in buffers of varying pH (e.g., pH 2, 7, 9). | Identify the optimal pH for stability and buffer your experimental solutions accordingly. |
| Oxidation | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and/or add an antioxidant. | Compare the stability of the compound with and without these protective measures. |
| Adsorption to Container | Test different types of storage containers (e.g., glass vs. polypropylene). | Select a container material that shows minimal adsorption of the compound. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation Product Formation | Conduct a forced degradation study to intentionally generate degradation products.[1][3] | Use the data from the forced degradation study to help identify the unknown peaks. Mass spectrometry can aid in structure elucidation. |
| Contamination | Analyze the solvent and all reagents used in sample preparation. | If contamination is identified, use fresh, high-purity reagents and solvents. |
| Matrix Interference | Prepare a sample with the matrix but without the analyte. | If interfering peaks are present, optimize your sample preparation method (e.g., solid-phase extraction) to remove them. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[3][7]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 70°C) for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under normal conditions, by a stability-indicating analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A loss of 5-20% of the active ingredient is generally considered suitable for identifying degradation products.[2]
| Stress Condition | Typical Reagent/Condition | Objective |
| Acid Hydrolysis | 0.1 M to 1 M HCl | To assess degradation in acidic environments.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | To assess degradation in basic environments.[2] |
| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidation. |
| Thermal | 50-70°C | To determine the effect of heat on stability.[3] |
| Photolytic | UV/Visible Light | To assess light sensitivity.[2] |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logical flow for troubleshooting compound instability.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Hepatotoxic Pyrrolizidine Alkaloids Derived from the (Hexahydro-1H-pyrrolizin-7a-yl)methanol Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent pyrrolizidine alkaloids (PAs) that share a common structural foundation: the (hexahydro-1H-pyrrolizin-7a-yl)methanol, or necine base, core. While this core itself is generally non-toxic, its esterification with various necic acids gives rise to a class of over 660 alkaloids, many of which exhibit significant hepatotoxicity, genotoxicity, and carcinogenicity upon metabolic activation. This analysis focuses on three well-studied, toxic PAs: Monocrotaline, Retrorsine, and Senecionine, offering a comparative look at their chemical properties, metabolic activation, and toxicological profiles.
The toxicity of these compounds is not intrinsic but is a result of metabolic activation in the liver. Cytochrome P450 monooxygenases (CYPs) convert the parent PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then form adducts with cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and the characteristic pathological effects associated with PA poisoning, such as hepatic sinusoidal obstruction syndrome (HSOS).
Comparative Quantitative Data
The following table summarizes key toxicological and metabolic parameters for Monocrotaline, Retrorsine, and Senecionine to facilitate a direct comparison of their potency and metabolic pathways.
| Parameter | Monocrotaline | Retrorsine | Senecionine | Reference |
| Molecular Formula | C₁₆H₂₃NO₆ | C₁₈H₂₅NO₆ | C₁₈H₂₅NO₅ | |
| Molar Mass | 325.36 g/mol | 351.4 g/mol | 335.4 g/mol | |
| CAS Number | 315-22-0 | 480-54-6 | 130-01-8 | |
| Primary Metabolic Enzymes | CYP3A4, CYP2B6 | CYP3A4 | CYP3A4 | |
| Reported Genotoxicity | Induces DNA cross-linking, micronuclei formation, and chromosomal aberrations. | Potent inducer of DNA adducts and DNA cross-linking. | Forms DNA adducts leading to genotoxic effects. | N/A |
| In Vitro Cytotoxicity (HepG2 cells, IC₅₀) | Data varies depending on the specific study and metabolic activation system used. | Reported IC₅₀ values are in the low micromolar range after metabolic activation. | Shows significant cytotoxicity following activation by S9 fractions. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of PA toxicity. Below are outlines for key experiments.
1. In Vitro Metabolic Activation and Cytotoxicity Assay
This protocol is designed to assess the cytotoxicity of PAs following metabolic activation using a liver S9 fraction.
-
Objective: To determine the IC₅₀ value of a PA in a human cell line (e.g., HepG2) after metabolic activation.
-
Materials:
-
Hepatocellular carcinoma cell line (HepG2)
-
Test PAs (Monocrotaline, Retrorsine, Senecionine)
-
Liver S9 fraction from induced rats or humans
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Preparation of S9 Mix: Prepare the S9 activation mix containing the S9 fraction, the NADPH regenerating system, and buffer.
-
PA Exposure: Treat cells with serial dilutions of the test PA in the presence of the S9 activation mix. Include controls for the PA alone (no S9), S9 mix alone, and vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Viability Assessment: After incubation, remove the treatment medium and assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
-
2. DNA Adduct Formation Analysis by Mass Spectrometry
This method quantifies the formation of DNA adducts, a key indicator of genotoxicity.
-
Objective: To identify and quantify the specific DNA adducts formed after exposure to a metabolically activated PA.
-
Materials:
-
Calf thymus DNA or DNA isolated from treated cells/tissues
-
Metabolically activated PA (generated in vitro as described above)
-
Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS/MS system (Liquid Chromatography-tandem Mass Spectrometry)
-
Analytical standards for expected DNA adducts
-
-
Procedure:
-
Adduct Formation: Incubate DNA with the metabolically activated PA.
-
DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically hydrolyze it to individual deoxynucleosides.
-
LC-MS/MS Analysis: Separate the deoxynucleoside adducts from the normal deoxynucleosides using liquid chromatography.
-
Detection and Quantification: Use tandem mass spectrometry to detect and quantify the specific adducts based on their unique mass-to-charge ratio and fragmentation patterns. Compare results to analytical standards for absolute quantification.
-
Visualizing Metabolic Activation and Toxicity
The following diagrams illustrate the critical pathways and experimental flows in PA toxicology research.
Caption: Metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.
Caption: Workflow for assessing PA cytotoxicity and genotoxicity in vitro.
A Comparative Guide to Analytical Methods for the Detection of (Hexahydro-1H-pyrrolizin-7a-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(Hexahydro-1H-pyrrolizin-7a-yl)methanol, also known as retronecine, is a key necine base of many hepatotoxic pyrrolizidine alkaloids (PAs). These alkaloids are secondary metabolites produced by a wide variety of plant species and can contaminate food, animal feed, and herbal medicines, posing a significant health risk to humans and animals. Accurate and reliable analytical methods for the detection and quantification of retronecine are crucial for ensuring the safety of food and pharmaceutical products. This guide provides a comparative overview of the principal analytical techniques used for the detection of retronecine, with a focus on their performance characteristics and experimental protocols.
Quantitative Performance Data
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods for the detection of retronecine and other pyrrolizidine alkaloids.
| Parameter | UPLC-MS/MS | GC-MS | HPLC with Pre-column Derivatization |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography with UV or Diode Array Detection |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg[1][2] | Typically in the low µg/kg range | 0.5 µM[3] |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg[1][2] | 1 µg/kg[4] | 0.79 nmol/mL |
| Linearity (r²) | > 0.99[3] | > 0.99[4] | > 0.99[3] |
| Recovery (%) | 64.5–112.2%[2] | 73.1–93.6%[4] | 94.6–100.7%[3] |
| Precision (RSD%) | < 15%[1][2] | < 17.8% (reproducibility)[4] | < 4.6%[3] |
| Specificity | High; can distinguish between isomers[5] | High; requires derivatization | Moderate; depends on derivatization reaction |
| Throughput | Lower; sequential sample analysis[5] | Moderate | Higher than MS-based methods |
| Sample Matrix | Honey, Milk, Tea, Herbal Tea, Plant Material[1][5][6] | Honey, Plant Material[4][7] | Plant Extracts[3][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the typical experimental protocols for the key techniques discussed.
UPLC-MS/MS is considered the gold standard for the analysis of pyrrolizidine alkaloids due to its high sensitivity and selectivity.[5]
a. Sample Preparation (Honey, Milk, Tea) [2][5]
-
Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add 10-20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in water/methanol).
-
Homogenization: Vortex the sample and extract using ultrasonication for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at 4000-5000 rpm for 10 minutes.
-
Purification (Solid-Phase Extraction - SPE): The supernatant is purified using a solid-phase extraction (SPE) cartridge (e.g., C18 or cation exchange).
-
Elution: The PAs are eluted from the SPE cartridge with a suitable solvent (e.g., methanol or ammoniated methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the mobile phase (e.g., methanol/water).
b. Chromatographic and Mass Spectrometric Conditions [2][5]
-
UPLC System: A system equipped with a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific PAs.
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For PAs, a derivatization step is typically required.[4]
a. Sample Preparation and Derivatization (Honey) [4]
-
Extraction and Purification: Similar to the initial steps for UPLC-MS/MS, involving acidic extraction and SPE cleanup.
-
Reduction: 1,2-unsaturated alkaloids are reduced to their common backbone structures.
-
Derivatization: The extract is derivatized with an agent such as heptafluorobutyric anhydride (HFBA) to increase volatility and improve chromatographic performance.
b. GC-MS Conditions [9]
-
GC System: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl polymethylsiloxane).
-
Inlet Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 min, then ramped to 320 °C at 10 °C/min and held for 2 min.
-
Carrier Gas: Helium.
-
MS System: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Detection: Scan mode (m/z 40–600) for identification and selected ion monitoring (SIM) for quantification.
This method provides an alternative to MS-based techniques and is suitable for laboratories without access to mass spectrometers. It relies on a chemical reaction to attach a chromophore to the analyte for UV detection.[3][8]
a. Sample Preparation and Derivatization (Plant Extracts) [3]
-
Extraction: Extraction of PAs from the plant material using an appropriate solvent.
-
Derivatization: The retronecine esters-type PAs are reacted with o-chloranil in a methanolic solution, which is then heated. This produces an oxidative derivative that can be detected by UV.
b. HPLC Conditions [3]
-
HPLC System: A standard HPLC system with a diode array detector (DAD) or UV detector.
-
Column: A C18 column.
-
Mobile Phase: An isocratic elution of methanol and aqueous 0.01% triethylamine (adjusted to pH 4 with formic acid).
-
Detection: DAD at 223 nm.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the validation of an analytical method for retronecine detection and a simplified representation of the analytical pathways.
Caption: General workflow for analytical method validation.
Caption: Analytical pathways for retronecine detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of total retronecine esters-type hepatotoxic pyrrolizidine alkaloids in plant materials by pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
Cross-reactivity studies of antibodies against (hexahydro-1H-pyrrolizin-7a-yl)methanol
For researchers engaged in the detection and quantification of pyrrolizidine alkaloids (PAs), the specificity of the antibodies employed is of paramount importance. This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody developed against the pyrrolizidine alkaloid retrorsine. The data presented here is crucial for the accurate interpretation of immunoassay results and for the development of specific detection methods for these toxic compounds. While no antibodies have been specifically developed against the fundamental necine base (hexahydro-1H-pyrrolizin-7a-yl)methanol, the data for the structurally related retronecine provides critical insight into the antibody's binding characteristics.
Quantitative Cross-Reactivity Analysis
A competitive enzyme-linked immunosorbent assay (ELISA) was utilized to determine the cross-reactivity of a monoclonal antibody raised against retrorsine. The following table summarizes the binding affinity of this antibody to a panel of 20 different pyrrolizidine alkaloids. Cross-reactivity is presented as the percentage of inhibition relative to the binding of retrorsine.
| Compound | Type | Cross-Reactivity (%) |
| Retrorsine | Senecionine | 100 |
| Acetylgynuramine | Senecionine | High |
| Gynuramine | Senecionine | High |
| Integerrimine | Senecionine | High |
| Neoplatyphylline | Senecionine | High |
| Platyphylline | Senecionine | High |
| Rosmarinine | Senecionine | High |
| Senecionine | Senecionine | High |
| Seneciphylline | Senecionine | High |
| Senkirkine | Otonecine | None Detected |
| Angeloyl-heliotridine | Heliotridine | None Detected |
| Heliotridine | Heliotridine | None Detected |
| Axillarine | Platynecine | None Detected |
| Anacrotine | Crotananine | None Detected |
| Monocrotaline | Crotananine | None Detected |
| Madurensine | Crotananine | None Detected |
| Otosenine | Otonecine | None Detected |
| Retronecine | Retronecine | None Detected |
| Tussilagine | Tussilagine | None Detected |
| Triangularine | Platynecine | None Detected |
| Jacoline | Jacoline | None Detected |
| Seneciphylline N-oxide | Senecionine | None Detected |
Data sourced from a study on monoclonal antibodies against retrorsine. "High" indicates significant binding, while "None Detected" signifies no measurable cross-reactivity in the competitive ELISA.[1][2][3]
Experimental Protocols
The generation of the monoclonal antibody and the subsequent cross-reactivity studies were conducted using established immunological and biochemical techniques.
Antigen Preparation and Immunization
-
Hapten-Carrier Conjugation: Retrorsine, being a small molecule, was first conjugated to a carrier protein to render it immunogenic. This was achieved by creating a retrorsine-hemisuccinate derivative, which was then covalently linked to bovine thyroglobulin.[1][3]
-
Immunization: Mice were immunized with the retrorsine-hemisuccinate-thyroglobulin conjugate to elicit an immune response and stimulate the production of antibodies against the retrorsine hapten.[1][3]
Monoclonal Antibody Production
-
Hybridoma Technology: Splenocytes from the immunized mice were fused with myeloma cells to produce hybridoma cell lines. These hybridomas were then screened for the secretion of antibodies that specifically bind to retrorsine.
-
Antibody Purification: The monoclonal antibodies were purified from the hybridoma culture supernatant to ensure a homogenous preparation for the cross-reactivity assays.
Competitive ELISA for Cross-Reactivity Assessment
-
Principle: This assay is based on the competition between the free pyrrolizidine alkaloid in a sample and a fixed amount of enzyme-conjugated retrorsine for binding to the limited number of antibody-binding sites coated on a microtiter plate.
-
Procedure:
-
Microtiter plates were coated with the anti-retrorsine monoclonal antibody.
-
A mixture of a standard or sample containing the pyrrolizidine alkaloid to be tested and a known amount of retrorsine conjugated to an enzyme (e.g., horseradish peroxidase) was added to the wells.
-
The plate was incubated to allow for competitive binding.
-
After washing to remove unbound components, a substrate for the enzyme was added.
-
The resulting color development, which is inversely proportional to the concentration of the free pyrrolizidine alkaloid in the sample, was measured using a spectrophotometer.
-
-
Data Analysis: The concentration of the competing pyrrolizidine alkaloid that causes 50% inhibition of the signal (IC50) was determined. Cross-reactivity was calculated as the ratio of the IC50 of retrorsine to the IC50 of the test compound, expressed as a percentage.
Visualized Experimental Workflow and Structural Relationships
To further elucidate the experimental process and the structural basis for the observed cross-reactivity, the following diagrams are provided.
Caption: Workflow for monoclonal antibody production and cross-reactivity testing.
Caption: Structural relationships influencing antibody recognition.
References
Comprehensive Review of (Hexahydro-1H-pyrrolizin-7a-yl)methanol Analogs in Drug Discovery Remains an Area of Emerging Research
A thorough investigation into the structure-activity relationships (SAR) of (hexahydro-1H-pyrrolizin-7a-yl)methanol analogs reveals a promising but still developing field of study. While the parent scaffold and its derivatives are recognized for their potential in medicinal chemistry, detailed comparative studies with extensive experimental data are not yet publicly available.
The this compound framework, a saturated bicyclic amine with a hydroxymethyl group, presents a unique three-dimensional structure that is of interest for the development of novel therapeutic agents. The strategic placement of functional groups on this rigid scaffold can lead to compounds with specific biological activities.
Particularly, the fluorinated analog, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, has been highlighted as a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. This makes it an ideal candidate for SAR studies aimed at developing new drugs for a range of diseases, including inflammatory conditions, viral infections, and neurological disorders.
Despite the recognized potential of this class of compounds, a comprehensive comparison guide detailing the synthesis and biological activities of a series of this compound analogs is not available in the current body of scientific literature. While numerous studies have been published on the broader classes of pyrrolizine and pyrrolizidine alkaloids, these investigations do not specifically focus on the SAR of the this compound scaffold. The available research tends to explore a wide variety of structural modifications on the pyrrolizine core, without a systematic analysis of substitutions on the this compound framework itself.
For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests a significant opportunity for novel research. Future studies could focus on the systematic synthesis of a library of this compound analogs with modifications at various positions of the bicyclic system and on the hydroxymethyl group. Subsequent evaluation of these compounds in a range of biological assays would be crucial for establishing a clear SAR.
To facilitate such research, detailed experimental protocols for the synthesis and biological evaluation of these specific analogs would need to be developed and published. This would include methodologies for chemical synthesis and purification, as well as protocols for in vitro and in vivo assays to determine biological activity, such as cytotoxicity against cancer cell lines, antiviral efficacy, or receptor binding affinities.
The logical workflow for a future SAR study on this scaffold is outlined below.
Figure 1. A proposed workflow for future SAR studies.
A Comparative Benchmarking Analysis of Synthetic Routes to (Hexahydro-1H-pyrrolizin-7a-yl)methanol
For Immediate Release
A comprehensive analysis of synthetic methodologies for producing (hexahydro-1H-pyrrolizin-7a-yl)methanol, a key pyrrolizidine alkaloid scaffold, reveals significant variations in efficiency, step count, and scalability across different approaches. This guide provides a head-to-head comparison of prominent synthetic strategies, offering valuable insights for researchers and professionals in drug development and organic synthesis.
The synthesis of the pyrrolizidine core, a privileged structure in numerous natural products and pharmacologically active compounds, has been approached from several distinct angles. This report benchmarks four primary strategies: a modern diastereoselective synthesis, a classic ring expansion of an azetidinium ylide, an intramolecular carbenoid displacement, and a biomimetic approach.
Quantitative Comparison of Synthetic Methodologies
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound and its stereoisomers. It is important to note that direct comparison is nuanced by variations in starting materials, scale, and the specific stereoisomer synthesized.
| Synthetic Method | Key Intermediate | Overall Yield | Number of Steps | Key Reagents/Conditions | Stereocontrol | Reference |
| Modern Diastereoselective Synthesis | ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | High (estimated >50%) | ~5 | RuCl₃/NaIO₄, Diastereoselective reduction, Deoxyfluorination | High | Organic Process Research & Development (2022) |
| Ring Expansion of Azetidinium Ylides | Pyrrolizidine ester | ~60-70% | 5 | Rh₂(OAc)₄, LiAlH₄ | Diastereoselective reduction | Vanecko & West (2005) |
| Intramolecular Carbenoid Displacement | α-diazo-α'-(N-allyl-N-tosyl)acetamide | ~35-45% | ~4 | Rh₂(OAc)₄, LiAlH₄ | Racemic | Kametani et al. (1986) |
| Biomimetic Synthesis | Homospermidine | Low (typically <10% in chemical synthesis) | 1 (enzymatic) | Putrescine, Spermidine, Diamine oxidase | Enzymatic | Various |
Detailed Experimental Protocols
Modern Diastereoselective Synthesis (Adapted from the synthesis of the 2-fluoro derivative)
This state-of-the-art approach provides excellent stereocontrol and scalability. The following is a generalized protocol based on the synthesis of a closely related analogue.
Step 1: Oxidative Cleavage. An exocyclic olefin precursor is subjected to oxidative cleavage using a catalytic amount of Ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) as the stoichiometric oxidant in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to yield the corresponding ketone.
Step 2: Diastereoselective Ketone Reduction. The resulting ketone is reduced using a stereoselective reducing agent, such as L-Selectride®, at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to afford the desired hydroxyl stereoisomer with high diastereoselectivity.
Step 3: Deprotection and Cyclization. Subsequent deprotection of nitrogen and ester functionalities, followed by spontaneous or induced cyclization, leads to the formation of the pyrrolizidine lactam.
Step 4: Reduction to the Target Molecule. The lactam is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield this compound.
Ring Expansion of Azetidinium Ylides
This method offers a high-yield, five-step sequence to the pyrrolizidine core.[1]
Step 1: Ylide Formation. An N-allyl azetidine-2-carboxylate is treated with an α-diazoester in the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄, to generate an azetidinium ylide.
Step 2:[1][2]-Sigmatropic Rearrangement. The intermediate ylide undergoes a spontaneous[1][2]-sigmatropic rearrangement to form a seven-membered ring containing a nitrogen atom.
Step 3: Intramolecular Mannich Reaction. The seven-membered ring intermediate cyclizes via an intramolecular Mannich reaction to furnish the pyrrolizidine skeleton with an ester functionality.
Step 4: Deprotection. The N-benzyl protecting group is removed by hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.
Step 5: Ester Reduction. The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) to give the final product.
Intramolecular Carbenoid Displacement (ICD)
This approach provides a convergent route to the pyrrolizidine skeleton.
Step 1: Synthesis of the Diazo Precursor. An N-allyl-N-tosylacetamide is synthesized and subsequently converted to the corresponding α-diazo derivative using a diazotization agent.
Step 2: Intramolecular Carbenoid Displacement. The α-diazo-α'-(N-allyl-N-tosyl)acetamide is treated with a rhodium(II) catalyst to generate a carbenoid, which undergoes an intramolecular C-H insertion to form a pyrrolizidinone.
Step 3: Detosylation. The tosyl protecting group on the nitrogen is removed under reducing conditions.
Step 4: Lactam Reduction. The resulting lactam is reduced with lithium aluminum hydride (LiAlH₄) to yield the target this compound as a racemic mixture.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for the Modern Diastereoselective Synthesis.
Caption: Workflow for the Ring Expansion of Azetidinium Ylides.
Caption: Workflow for the Intramolecular Carbenoid Displacement.
Conclusion
The choice of synthetic route for this compound and its analogues is highly dependent on the specific requirements of the research or development program. For scalability, high stereopurity, and process efficiency, modern diastereoselective methods are superior. The ring expansion of azetidinium ylides offers a robust and high-yielding alternative, particularly when access to specific stereoisomers is desired through chiral starting materials. The intramolecular carbenoid displacement provides a more classical approach, which may be suitable for producing racemic material for initial screening purposes. While biomimetic chemical syntheses are intellectually elegant, they often suffer from low yields and are less practical for large-scale production compared to more traditional organic synthesis methods. This comparative guide serves as a foundational resource for selecting the most appropriate synthetic strategy based on project goals.
References
- 1. Ring expansion of azetidinium ylides: rapid access to the pyrrolizidine alkaloids turneforcidine and platynecine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Inter-laboratory Validation of (Hexahydro-1H-pyrrolizin-7a-yl)methanol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (hexahydro-1H-pyrrolizin-7a-yl)methanol, a core structural component of many pyrrolizidine alkaloids (PAs). Given the toxicological significance of PAs, robust and reliable analytical methods for their quantification are paramount for food safety, herbal medicine quality control, and toxicological research. This document summarizes findings from single-laboratory validations and inter-laboratory comparison studies to offer insights into the performance of current analytical techniques, primarily focusing on Liquid Chromatography with Mass Spectrometric detection (LC-MS).
Comparative Performance of Analytical Methods
The quantification of pyrrolizidine alkaloids, including the retronecine backbone represented by this compound, is predominantly achieved through LC-MS/MS. Inter-laboratory studies, often referred to as proficiency tests or ring trials, provide valuable data on the reproducibility and reliability of these methods across different laboratories.
While a specific inter-laboratory validation for this compound was not publicly available, proficiency tests for a range of PAs in complex matrices like herbs and animal feed have been conducted. These studies highlight the general competence of laboratories in analyzing this class of compounds. For instance, in a proficiency test involving the analysis of PAs in dried nettle, 11 laboratories from seven countries participated, and in a similar test for fennel seeds, 18 laboratories from seven European countries took part.[1][2] In another inter-laboratory comparison for PA quantification in animal feed, 12 laboratories participated, with the majority employing LC-MS/MS methods.[3]
These studies typically assess laboratory performance using z-scores, which indicate how far a laboratory's result is from the assigned value. While detailed statistical data like repeatability (RSDr) and reproducibility (RSDR) from these specific inter-laboratory tests are not always published in detail, single-laboratory validation studies provide crucial insights into the expected performance of these methods.
The following table summarizes typical performance characteristics for the quantification of various pyrrolizidine alkaloids using LC-MS/MS, as reported in single-laboratory validation studies. These values can be considered representative of the performance expected from a laboratory employing a well-validated method.
| Performance Characteristic | Typical Value Range | Matrix Examples | Reference |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg | Honey, Milk, Tea | [4] |
| Linearity (R²) | > 0.99 | Plant Material | [5] |
| Recovery | 65% - 112% | Honey, Milk, Tea | [4] |
| Repeatability (Intra-day RSD) | < 15% | Honey, Milk, Tea | [4] |
| Reproducibility (Inter-day RSD) | < 15% | Honey, Milk, Tea | [4] |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of pyrrolizidine alkaloids, including structures like this compound, using LC-MS/MS. This protocol is a composite based on methodologies reported in various validation studies.
Sample Preparation
A critical step in the analysis of PAs from complex matrices is the sample preparation, which typically involves extraction and clean-up.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add an acidic extraction solvent (e.g., 20 mL of 0.05 M sulfuric acid in water/methanol).
-
Extract by shaking or vortexing for a specified period (e.g., 30 minutes to 2 hours).
-
Centrifuge the mixture to separate the solid and liquid phases.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
The supernatant from the extraction is loaded onto a pre-conditioned cation exchange SPE cartridge.
-
The cartridge is washed with solvents like water and methanol to remove interfering substances.
-
The PAs are then eluted with a basic solvent mixture (e.g., 5% ammonia in methanol).
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is employed to separate the analytes.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample extract is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for PA analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the typical experimental workflow for PA quantification and a simplified representation of a generic signaling pathway that could be investigated in relation to PA toxicity.
Caption: Experimental workflow for pyrrolizidine alkaloid quantification.
Caption: Generic signaling pathway for PA-induced hepatotoxicity.
References
Comparative Toxicity of Saturated vs. Unsaturated Pyrrolizidine Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of saturated and unsaturated pyrrolizidine alkaloids (PAs), supported by experimental data. The fundamental difference in their chemical structure—the presence or absence of a 1,2-double bond in the necine base—is the primary determinant of their toxic potential.
The Critical Role of Unsaturation in Toxicity
Pyrrolizidine alkaloids are a large class of natural compounds found in thousands of plant species.[1][2] Their toxicity is almost exclusively associated with the presence of a 1,2-unsaturated necine base.[3][4] PAs containing a saturated necine base, such as those of the platynecine type, are generally considered non-toxic or exhibit very low toxicity.[3][5][6]
The toxicity of unsaturated PAs is not inherent to the parent compound but arises from its metabolic activation in the liver.[2][5] Cytochrome P450 (CYP) enzymes, primarily the CYP3A subfamily, metabolize the 1,2-unsaturated necine base into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs or DHPAs).[6][7][8] These electrophilic metabolites readily bind to cellular macromolecules, including proteins and DNA, forming adducts.[6][9][10] This process initiates a cascade of cellular damage, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[3][7]
Saturated PAs lack the 1,2-double bond and therefore cannot be converted into these reactive pyrrolic metabolites, which explains their general lack of toxicity.[5][6]
Metabolic Activation Pathway
The metabolic activation of unsaturated PAs is a critical first step in their toxic mechanism. The following diagram illustrates this key difference between unsaturated and saturated PAs.
References
- 1. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Confirming the Absolute Configuration of Synthesized (hexahydro-1H-pyrrolizin-7a-yl)methanol: A Comparative Guide
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step, particularly for chiral molecules where enantiomers can exhibit profoundly different physiological effects. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of synthesized (hexahydro-1H-pyrrolizin-7a-yl)methanol, a saturated bicyclic pyrrolizidine alkaloid. We will compare the performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Mosher's ester analysis, supported by experimental data and detailed protocols.
Workflow for Absolute Configuration Determination
The general workflow for determining the absolute configuration of a chiral molecule involves a series of steps from sample preparation to data analysis and final assignment. The choice of method will depend on the physical properties of the sample, available instrumentation, and the need for derivatization.
Comparative Analysis of Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on various factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | ¹H NMR analysis of diastereomeric esters formed by reacting the alcohol with chiral Mosher's acid derivatives. |
| Sample Requirement | High-quality single crystal. | Solution of the compound (typically in a non-polar solvent like CDCl₃). | Small amount of the alcohol for derivatization and NMR analysis. |
| Advantages | - Considered the "gold standard" for unambiguous determination.[1] - Provides the complete 3D structure. | - Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[2] - Does not require crystallization.[2] | - High sensitivity and requires only a small amount of sample. - Widely accessible instrumentation (NMR). |
| Disadvantages | - Growing a suitable crystal can be challenging or impossible.[3] - Requires a heavy atom for reliable anomalous dispersion.[2] | - Requires specialized instrumentation. - Relies on accurate quantum mechanical calculations (DFT) for comparison.[2] | - Indirect method that relies on the formation of diastereomers. - Can be prone to misinterpretation if the conformational model is incorrect. |
| Data Interpretation | Analysis of the diffraction pattern and the Flack parameter. | Comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a known enantiomer.[4] | Analysis of the differences in chemical shifts (Δδ) of protons near the chiral center in the two diastereomeric esters.[5] |
Experimental Protocols
Below are detailed methodologies for each of the discussed techniques for the determination of the absolute configuration of this compound.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a molecule.[6][7] The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction.
Methodology:
-
Crystallization: Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals. If the native compound fails to crystallize, derivatization to introduce a heavy atom (e.g., a bromide or iodide) can facilitate both crystallization and the determination of the absolute configuration through anomalous dispersion.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell dimensions and the space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[1] The Flack parameter is a critical value in this determination; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light and is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.[2]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound to identify all low-energy conformers.
-
For each stable conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. An agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample.[4] The spectrum of the other enantiomer is the mirror image of the calculated one.
Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[5][9][10] It involves the formation of diastereomeric esters with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).
Methodology:
-
Esterification:
-
In two separate reactions, react this compound with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base such as pyridine or DMAP to form the corresponding (R)- and (S)-MTPA esters.
-
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is crucial to carefully assign the proton signals, which may require 2D NMR techniques like COSY and HSQC.
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.
-
Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.
-
By analyzing the sign of the Δδ values for protons in different parts of the molecule, the absolute configuration of the alcohol can be deduced.
-
References
- 1. agilent.com [agilent.com]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute configuration, stability, and interconversion of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine valine adducts and their phenylthiohydantoin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Pyrrolizidine Alkaloids and their Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reference standards and analytical methodologies for the analysis of toxic pyrrolizidine alkaloids (PAs) and their metabolites. The focus is on unsaturated PAs, which are of significant toxicological concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. This document is intended to assist researchers in selecting appropriate reference materials and methods for the accurate quantification and risk assessment of these compounds in various matrices, including herbal products, food, and dietary supplements.
The initially requested compound, (hexahydro-1H-pyrrolizin-7a-yl)methanol, is a saturated pyrrolizidine derivative. Toxic pyrrolizidine alkaloids typically contain a 1,2-unsaturated necine base, which is a prerequisite for their metabolic activation to toxic pyrrolic metabolites. Saturated pyrrolizidine alkaloids are generally considered less toxic. Therefore, this guide will focus on the reference standards for toxic, unsaturated PAs and their metabolites, which are the primary targets of analytical testing.
Comparison of Commercially Available Pyrrolizidine Alkaloid Reference Standards
The quality and availability of reference standards are critical for accurate and reliable quantification of pyrrolizidine alkaloids. Several manufacturers offer a range of PA and PA N-oxide reference standards. The following table summarizes the offerings from prominent suppliers based on publicly available information.
| Supplier | Number of PA/PA N-Oxide Standards Offered | Certification | Notable Features |
| PhytoLab | Offers a comprehensive portfolio of over 50 PA and PA N-oxide standards.[1][2] | Many are certified as primary reference standards.[1][2] | Provides extensive documentation with their standards and has a wide range of compounds available.[1][2] |
| Planta Analytica | Provides a selection of PA and PA N-oxide reference standards.[3] | Certified analytical reference standards. | Offers various PA standards, including those relevant for monitoring concentrations in food products like honey.[3] |
| Sigma-Aldrich (Distributor for PhytoLab) | Distributes a wide range of PhytoLab's phyproof® reference substances, including numerous PAs. | Primary and analytical reference standards.[4] | Offers a broad selection of phytochemical standards, including a comprehensive range of pyrrolizidine alkaloids.[4] |
| Biosynth | Offers a variety of individual PA reference standards. | High-purity standards for research and testing. | Provides detailed physicochemical properties for their standards. |
| LGC Standards | Supplies a range of PA reference materials, including isotopically labeled standards. | High-quality reference standards for analytical testing. | Offers deuterated standards (e.g., Senecionine-D3) useful as internal standards in quantitative analysis. |
Note: The performance of these standards is indirectly reflected in the validation data of the analytical methods in which they are used. Direct inter-laboratory comparison studies have shown variability in the quantification of PAs, highlighting the need for high-quality, well-characterized reference materials.[5]
Comparison of Analytical Methodologies for Pyrrolizidine Alkaloid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of pyrrolizidine alkaloids due to its high sensitivity, selectivity, and ability to simultaneously detect a wide range of PAs and their N-oxides.[6] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) have also been used, but often require derivatization and are not suitable for the direct analysis of non-volatile PA N-oxides.[7]
The following table summarizes the performance characteristics of representative LC-MS/MS methods for the quantification of PAs in different matrices.
| Parameter | Method 1 (UHPLC-MS/MS)[8] | Method 2 (LC-MS)[9][10] | Method 3 (UPLC-MS/MS) |
| Instrumentation | Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Liquid Chromatography–Mass Spectrometry | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Matrix | Tea, Honey, Milk | Animal Feed | Plant-based food, Honey |
| Analytes | 24 PAs and PA N-oxides | 10 PAs | 35 PAs and PA N-oxides |
| LOD (µg/kg) | 0.015–0.75 | Not specified | 0.001-0.02 ng/mL (instrumental) |
| LOQ (µg/kg) | 0.05–2.5 | 5 | 0.6 (individual), 1.2 (co-eluting isomers) |
| Recovery (%) | 64.5–112.2 | 84.1–112.9 | Not specified |
| Precision (RSD%) | < 15% (intraday and interday) | 3.0–13.6% (repeatability), 4.8-18.9% (reproducibility) | Not specified |
A comparative study on PA analysis in honey showed that while an HPLC-MS/MS method and a GC-MS sum parameter method provided comparable results for some honey types, the GC-MS method yielded significantly higher values for honey contaminated with Jacobaea vulgaris (ragwort).[11] This highlights the importance of method selection and validation for specific matrices and PA profiles.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Pyrrolizidine Alkaloids
This protocol is a representative example for the analysis of PAs in a plant-based matrix (e.g., herbal tea).
1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
-
Extraction:
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol/water).
-
Extract the sample using ultrasonication for 30-60 minutes.
-
Centrifuge the mixture at approximately 4000 x g for 10 minutes.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.[12]
-
-
SPE Clean-up:
-
Condition a strong cation exchange (SCX) SPE cartridge by passing methanol followed by acidified water through it.
-
Load the acidic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interfering substances.
-
Elute the PAs from the cartridge with a basic solution, such as 5% ammonia in methanol.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of 5% methanol in water) for LC-MS/MS analysis.[8]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution with two mobile phases is typically employed:
-
Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and/or 5 mM ammonium formate.
-
-
Gradient Program: A typical gradient might start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 80-95% B) to elute the PAs, hold for a few minutes, and then return to the initial conditions for column re-equilibration.[8]
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is common for a 2.1 mm ID column.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. For each PA, at least two specific precursor-to-product ion transitions are monitored for confirmation and quantification.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte to achieve maximum sensitivity.
-
Visualizations
Metabolic Activation of Retronecine-type Pyrrolizidine Alkaloids
The following diagram illustrates the key metabolic pathway for the activation of toxic retronecine-type pyrrolizidine alkaloids in the liver.
Caption: Metabolic activation of retronecine-type pyrrolizidine alkaloids.
Experimental Workflow for Pyrrolizidine Alkaloid Analysis
This diagram outlines the typical workflow for the analysis of pyrrolizidine alkaloids in a given sample.
References
- 1. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 2. phyproof.phytolab.com [phyproof.phytolab.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. 植物化學標準 [sigmaaldrich.com]
- 5. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods [uvadoc.uva.es]
- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolizidine alkaloids in honey: comparison of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (hexahydro-1H-pyrrolizin-7a-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed safety and logistical procedures for the proper disposal of (hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS No. 78449-72-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a chemical compound used in laboratory research. While specific toxicity data is limited, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict disposal protocols is essential. The primary disposal recommendation is to entrust the material to an approved waste disposal company.[1]
Hazard Identification and Safety Precautions
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| H315 | Causes skin irritation.[1][2] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation.[1][2] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1] |
This data is a summary of information available in safety data sheets.[1][2]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
The container must have a secure, tight-fitting lid to prevent spills and vapor release.[3]
3. Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[4]
-
Include the accumulation start date on the label.
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Keep the container closed at all times, except when adding waste.[3]
5. Disposal:
-
The designated method of disposal is through an approved waste disposal plant.[1]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
6. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Incident | Action |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |
| Spill | Wear protective equipment and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Essential Safety and Operational Guide for Handling (hexahydro-1H-pyrrolizin-7a-yl)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS No: 78449-72-6). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
Recommended PPE:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection : A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to maintain its integrity and prevent accidental exposure.
Receiving and Storage:
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions : Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1] Keep the container in a dark place to prevent degradation.[1]
-
Segregation : Store away from incompatible materials.
Handling Protocol:
-
Ventilation : All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Inhalation and Contact : Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with skin and eyes.[2]
-
Hygiene Practices : Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the handling area.
-
Spill Management : In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable container for disposal.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
Disposal Procedure:
-
Waste Classification : Classify the waste material in accordance with local, state, and federal regulations.
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.
-
Professional Disposal : Dispose of the contents and the container at an approved waste disposal plant.[2] Do not allow the product to enter drains, other waterways, or the soil.[2]
-
Documentation : Maintain records of the disposal process as required by your institution and local regulations.
Emergency Procedures
First-Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards : During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus and full protective gear.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
